Product packaging for Silanol salicylate(Cat. No.:CAS No. 61925-82-4)

Silanol salicylate

Cat. No.: B1233945
CAS No.: 61925-82-4
M. Wt: 165.2 g/mol
InChI Key: GGBPXZKRRSRWEG-UHFFFAOYSA-N
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Description

Contextual Overview of Organosilicon Compounds in Chemical Biology

Organosilicon compounds, which feature carbon-silicon bonds, offer novel structural frameworks with distinct chemical properties and metabolic pathways compared to their carbon-based counterparts. igem.org This has led to their exploration in the engineering of new pharmaceuticals and materials. igem.org Although silicon is often used as a temporary element in stereoselective synthesis, studies have shown that organosilicon small molecules can have significant and selective interactions with biological macromolecules, sometimes leading to improved activity in cellular assays. nih.gov

The inclusion of silicon in small molecules can alter their chemical characteristics, potentially boosting their biological activity and enhancing their pharmacological profiles. nih.gov Organosilicons are generally more lipophilic than their carbon analogues, which allows them to more easily cross cellular membrane barriers. igem.org While organosilicon compounds are not found in natural biological systems, certain enzymes, like cytochromes, have shown the potential to be engineered to catalyze the formation of carbon-silicon products. igem.orgencyclopedia.pub

Interdisciplinary Relevance of Silanol (B1196071) Salicylate (B1505791) in Material Science and Biochemistry

The interdisciplinary importance of silanol salicylate lies in the distinct properties of its two main components: the silanol group and the salicylate moiety.

In Material Science: Organosilicon compounds are foundational to a wide range of commercial products, including adhesives, coatings, and sealants made from silicones. encyclopedia.pubwikipedia.org Silanols, specifically, are key intermediates in silicone chemistry. drugbank.com The synthesis of this compound can involve reacting salicylic (B10762653) acid with a silanol precursor, such as a trialkoxysilane. ontosight.ai This process can be adapted for various applications, including the creation of bioactive glass materials. ontosight.ai The silicon-containing part of the molecule is noted for providing durability and the ester linkage between the silicone and the aromatic group allows for rapid biodegradation in wastewater. google.com

In Biochemistry: Salicylates, derivatives of salicylic acid, are well-known for their anti-inflammatory properties. tiiips.com Salicylic acid itself is a key motif in many biologically active compounds. nih.gov this compound combines these properties with those of silanols, which are recognized for their regenerative and moisturizing capabilities. tiiips.com Research has indicated that this compound may have anti-inflammatory and antimicrobial properties. The mechanism of action is thought to involve the modulation of enzymes and receptors. For instance, the salicylic acid component can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which in turn reduces the production of pro-inflammatory prostaglandins. Studies have also explored the use of this compound in dermatological applications, where it has been observed to increase the density of collagen and elastic fibers in the skin. nih.govresearchgate.net

Fundamental Research Questions Pertaining to this compound

The study of this compound prompts several fundamental research questions. A primary area of investigation is its synthesis and stability. The creation of this compound typically involves the esterification of salicylic acid with a silane (B1218182) compound, often requiring a catalyst and an inert atmosphere. Key research questions revolve around optimizing these synthetic routes to enhance yield and purity.

Another significant research area is understanding the compound's mechanism of action at a molecular level. While the inhibitory effects of the salicylate component on COX enzymes are known, the specific contribution of the silanol group to its biological activity is a subject of ongoing research. Questions also remain about how the unique silicon backbone affects the compound's stability and reactivity compared to traditional organic compounds. Spectroscopic techniques such as 29Si-NMR and LC-MS are being explored to track the hydrolysis kinetics of this compound under different pH conditions, providing insights into its stability and how it releases salicylate.

Detailed Research Findings

The synthesis of this compound generally involves the esterification of salicylic acid with a silane compound in the presence of a catalyst. The resulting compound is a hybrid molecule with dual functional properties.

Comparative Properties of Salicylate Derivatives

The properties of this compound can be better understood when compared to other salicylate derivatives. The table below provides a comparative analysis.

CompoundChemical StructureSolubilityKey ApplicationsNotable Properties
Silanediol (B1258837) Salicylate Salicylic acid esterified with (methyl)silanediol. Lipid-soluble. Cosmetics (anti-aging, anti-inflammatory). Hydrolytically stable, low irritation.
Sodium Salicylate The sodium salt of salicylic acid.Water-soluble. Pharmaceuticals (oral or injectable). Can be limited in lipid-based skincare.
Salsalate (B1681409) A dimer of salicylic acid. nih.govPartially hydrolyzed in the small intestine. nih.govTreatment of rheumatoid arthritis and osteoarthritis. nih.govActs as a prodrug for salicylic acid. nih.gov
Methyl Salicylate An ester of salicylic acid and methanol (B129727). chemcess.comPresent in many plants. chemcess.comFlavoring agent, topical analgesic.Strong characteristic odor.

This table is generated based on available data and is for informational purposes only.

Research on Biological Effects

Studies have investigated the effects of this compound on skin. One study involving intradermal injections of 0.5% this compound for the treatment of atrophic scars reported scar-filling and improved skin texture after five sessions. patriciafroes.com.braestheticnursing.co.uk Another pilot study on photoaged skin found that weekly injections of 0.1% salicylate silanol led to a significant increase in the density of collagen and elastic fibers. nih.gov Texture analysis of the treated skin showed more compact and homogeneously distributed collagen fibers. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5O3Si B1233945 Silanol salicylate CAS No. 61925-82-4

Properties

CAS No.

61925-82-4

Molecular Formula

C7H5O3Si

Molecular Weight

165.2 g/mol

InChI

InChI=1S/C7H5O3Si/c8-6-4-2-1-3-5(6)7(9)10-11/h1-4,8H

InChI Key

GGBPXZKRRSRWEG-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)O[Si])O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O[Si])O

Other CAS No.

61925-82-4

Synonyms

silanol salicylate

Origin of Product

United States

Synthetic Chemistry and Preparation Methodologies of Silanol Salicylate

Esterification Pathways for Silanol (B1196071) Salicylate (B1505791) Synthesis

The most direct route to silanol salicylate involves the esterification of salicylic (B10762653) acid with a suitable silane (B1218182) compound. This pathway forms the ester bond by reacting the carboxylic acid group of salicylic acid with a hydroxyl group on a silanol or a reactive group on a silane precursor, such as a trialkoxysilane. ontosight.ai The general reaction involves the formation of an ester linkage between the silicon atom and the carboxyl group of salicylic acid. google.com

The successful synthesis of this compound via esterification is highly dependent on the reaction conditions. The procedure generally necessitates the use of freshly distilled, anhydrous solvents to prevent premature hydrolysis of reactants and products. A range of solvents can be employed depending on the specific silane reactant and catalyst system.

Table 1: Typical Solvents for this compound Esterification

Solvent Rationale for Use
Methylene Chloride A common, relatively non-polar solvent for organic reactions.
Methanol (B129727) A polar protic solvent, can also act as a reactant in some cases.
Dimethoxyethane A polar aprotic ether that is a good solvent for many organic compounds.

Data sourced from a general procedure for the esterification of salicylic acid with a silane compound.

Esterification reactions to form salicylates often require a catalyst to proceed at a reasonable rate. While specific catalysts for this compound are proprietary or varied, the broader field of salicylate synthesis provides insight into potential catalytic systems. Heterogeneous solid acid catalysts, such as those derived from fly ash or sulfonated silica (B1680970), have proven effective in the esterification of salicylic acid with phenols or alcohols. jacsdirectory.compreprints.org These catalysts offer the advantage of easy separation from the reaction mixture and potential for recyclability. jacsdirectory.com For instance, a sulfonated silica (SiO₂-SO₃H) catalyst has been used effectively for tandem transesterification-esterification reactions to produce methyl salicylate. preprints.orgmdpi.com Similarly, zeolites and other solid acids have been employed for salicylate synthesis using dimethyl carbonate. mdpi.com The classic Fischer esterification typically uses strong mineral acids like sulfuric acid, though these homogeneous catalysts can present challenges in product purification. wikipedia.org

To ensure the integrity of the reactants and the purity of the final product, the synthesis of this compound is typically conducted under a controlled, inert atmosphere. The presence of moisture and oxygen can lead to undesirable side reactions, such as the self-condensation of silanols or oxidation of sensitive functional groups. By performing the reaction under an inert gas like nitrogen or argon, these competing reactions are minimized, leading to higher yields and purity of the desired this compound. The requirement for anhydrous conditions is critical, as water can react with silane precursors and interfere with the esterification process.

Catalytic Systems in Esterification of Salicylic Acid with Silanes

Advanced Synthetic Approaches Utilizing Silanol Moieties

Beyond direct esterification, advanced synthetic methods have been developed that leverage the silanol functional group as a removable directing group to achieve highly selective transformations. These methods are particularly valuable for constructing complex substituted aromatic systems.

A significant advancement in salicylate synthesis is the palladium-catalyzed, silanol-directed C-H carboxylation of phenols. nih.govnih.gov This method allows for the direct conversion of phenols into valuable salicylic acids with high efficiency and regioselectivity. nih.govresearchgate.net The silanol group, pre-installed on the phenol (B47542) substrate, acts as a directing group, guiding the palladium catalyst to activate a C-H bond at the ortho position for carboxylation with carbon monoxide (CO). nih.govkyoto-u.ac.jp This strategy demonstrates excellent tolerance for a variety of functional groups and can be applied to complex molecules. nih.govcolab.ws Upon completion of the carboxylation, the silanol directing group can be easily removed. kyoto-u.ac.jp

Table 2: Optimized Reaction Conditions for Pd-Catalyzed Silanol-Directed C-H Carboxylation

Component Loading / Conditions Purpose
Silanol Substrate (1) 0.2 mmol Phenol precursor with directing group
Pd(OAc)₂ 10 mol % Palladium catalyst
Boc-Leu-OH (Ligand) 20 mol % Amino acid-derived ligand
AgOAc 3 equivalents Oxidant
CF₃CH₂OH 3 equivalents Additive
CO/Ar Atmosphere 1:8 ratio (balloon) Source of carboxyl group
Solvent 1,2-dichloroethane (DCE) Reaction medium
Temperature 95 °C Thermal energy for reaction

Data sourced from the developed general method for the synthesis of salicylic acids from phenols. nih.gov

This protocol has been successfully used to synthesize a broad scope of salicylic acid derivatives from their corresponding phenol precursors in good to excellent yields. nih.gov

Mechanistic studies have provided critical insights into the bond-forming steps of the palladium-catalyzed carboxylation. A key investigation using ¹⁸O-isotope labeling was performed to determine the origin of the oxygen atom in the newly formed carboxylic group. nih.gov In this study, a phenol-derived silanol containing an ¹⁸O-labeled hydroxyl group (Si-¹⁸OH) was subjected to the C-H carboxylation conditions. nih.govkyoto-u.ac.jp The analysis of the resulting silacycle product revealed a complete retention of the ¹⁸O label. nih.gov This finding conclusively demonstrates that the ester oxygen atom of the carboxylic group originates from the silanol directing group itself. nih.govkyoto-u.ac.jp The mechanism is believed to involve the initial ortho-palladation directed by the silanol, followed by CO insertion and subsequent reductive elimination, where the silanol oxygen attacks the acyl-palladium intermediate to form the stable silacycle. kyoto-u.ac.jp

Silanol-Mediated Ortho-Diversification Strategies for Phenols

The use of silanol as a directing group represents a significant strategy in synthetic chemistry for the functionalization of phenols. This approach allows for high efficiency and regioselectivity in introducing various functionalities at the ortho-position of the phenolic ring. The silanol group can be easily installed and subsequently removed, acting as a traceless directing group. researchgate.netnih.gov

Several palladium-catalyzed, silanol-directed C-H functionalization reactions have been developed:

C-H Carboxylation: This method facilitates the synthesis of salicylic acids from readily available phenols. The reaction proceeds via a palladium-catalyzed ortho C-H carboxylation, featuring a broad substrate scope and high selectivity. researchgate.netnih.gov A key finding from mechanistic studies is that the ester oxygen atom of the newly formed carboxylic group originates from the silanol group. nih.gov This strategy has been successfully applied to complex molecules like estrone (B1671321) and used in iterative C-H functionalization to create unsymmetrically disubstituted phenols. researchgate.netnih.gov

C-H Oxygenation: To produce catechols (1,2-dihydroxybenzenes), a silanol-directed C-H oxygenation strategy is employed. This process involves a site-selective acetoxylation at the ortho-position, followed by an acid-catalyzed cyclization to form a cyclic silicon-protected catechol. researchgate.net The final catechol product is obtained after a standard desilylation step using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). researchgate.net The method is effective for both electron-neutral and electron-poor phenols. researchgate.net

C-H Alkenylation: The silanol group can also direct the ortho-alkenylation of phenols. nih.gov This transformation demonstrates a broad scope regarding the electronic properties of the phenol substrates. nih.gov For instance, acrolein has been used as an effective olefin partner in silanol-directed ortho-C-H alkenylation reactions. rsc.org

These diversification strategies are summarized in the table below.

Diversification StrategyCatalyst SystemKey ReagentsOutcome
Ortho-Carboxylation Pd(OAc)₂ / LigandCO, OxidantSynthesis of salicylic acids researchgate.netnih.gov
Ortho-Oxygenation Pd(OAc)₂PhI(OAc)₂, TBAFSynthesis of catechols researchgate.netnih.gov
Ortho-Alkenylation Palladium CatalystOlefins (e.g., acrolein)Synthesis of ortho-alkenylated phenols nih.govrsc.org

Synthesis of Salicylate-Derived Silylation Reagents

The formation of this compound inherently involves the creation of a silyl (B83357) ether. This is often achieved using specialized silylation reagents derived from salicylic acid itself or through catalyzed reactions that promote silyl ether formation.

Preparation of 2-[(Trimethylsilyl)oxy]-benzoic Acid Methyl Ester (TMSSME) and Analogues

The synthesis of silylated salicylic acid derivatives, such as 2-[(trimethylsilyl)oxy]-benzoic acid methyl ester (TMSSME), is a critical step. These compounds can be prepared by the silylation of salicylic acid or its esters. For instance, the compound known as benzoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester has been isolated from the plant Pericampylus glaucus through column chromatography. researchgate.net

The general synthesis involves reacting a salicylic acid derivative with a silylating agent like trimethylsilyl (B98337) (TMS) chloride or hexamethyldisilazane (B44280) (HMDS). To achieve selective silylation, a multi-step process can be employed. For the synthesis of the related compound, benzoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester, a two-step approach is used:

Carboxylic Acid Protection: The carboxylic acid group is first selectively silylated.

Phenolic Hydroxyl Protection: The phenolic hydroxyl group is then silylated in a subsequent step.

The table below shows analytical data for an isolated TMSSME analogue.

CompoundMolecular FormulaMolecular WeightGC-MS Retention TimeKey Mass Spec Fragment (m/z)
Benzoic acid, 2-[(trimethylsilyl)oxy]-, methyl esterC₂₁H₂₂O₂30822.26 min209

Data obtained from a specific isolation study. researchgate.net

Catalysis in Silylation Reactions for Silyl Ether Formation

Catalysis plays a pivotal role in the efficient and selective formation of silyl ethers from alcohols and phenols. Various catalytic systems have been developed to facilitate this transformation under mild conditions.

Potassium Carbonate (K₂CO₃) Catalysis: An effective method utilizes the inexpensive and non-corrosive base K₂CO₃ as a catalyst for the dehydrogenative silylation of alcohols with hydrosilanes. rsc.org This approach is notable for its mild reaction conditions and broad functional group tolerance, producing H₂ as the only byproduct. rsc.org Yields for the silylation of phenol are generally high, although they can be affected by the steric bulk of the silane. rsc.org

SilaneProduct Yield (Phenol Silylation)
Triethylsilane>99%
tert-Butyldimethylsilane>99%
Triphenylsilane>99%
Tri-isopropylsilane67%

Reaction conditions: 60 °C, 3 equiv. of silane, 18 hrs. rsc.org

Cobalt Catalysis: In the pursuit of sustainable chemistry, earth-abundant metals like cobalt are used to catalyze the cross-dehydrogenative coupling of alcohols and phenols with hydrosilanes. tandfonline.com Cobalt complexes stabilized by PN₅P ligands have proven effective, enabling efficient Si-O bond formation with catalyst loadings as low as 0.5–2 mol%. tandfonline.com

Other Catalytic Systems: Other catalysts for silylation include iodine, which efficiently promotes the trimethylsilylation of alcohols with hexamethyldisilazane (HMDS) under neutral conditions. organic-chemistry.org Additionally, N-heterocyclic olefins (NHOs) have emerged as potent organocatalysts for the direct dehydrogenative silylation of alcohols. organic-chemistry.org

Purification and Isolation Techniques for Research-Grade this compound

Achieving high purity for research-grade this compound necessitates effective purification and isolation techniques. The primary methods employed are chromatography and recrystallization.

Chromatographic Purification Methods

Flash column chromatography is a standard and effective technique for purifying silylated organic compounds. orgsyn.org The crude product is typically dissolved in a minimal amount of a suitable solvent and loaded onto a silica gel column. orgsyn.org Elution with a carefully chosen solvent system allows for the separation of the desired compound from impurities. orgsyn.org

High-Performance Liquid Chromatography (HPLC) is another powerful tool, particularly for the analysis and separation of salicylates. nih.govsielc.com Reversed-phase HPLC is commonly used for these compounds. nih.gov

The table below outlines typical conditions for these chromatographic methods.

TechniqueStationary PhaseMobile Phase ExampleDetection
Flash Column Chromatography Silica GelHexanes/Ethyl Acetate or CH₂Cl₂/AcetoneTLC, UV
Reversed-Phase HPLC Octadecyl silane (C18)Acetonitrile (B52724)/Water/Acid (e.g., phosphoric or formic)UV Absorption (e.g., at 234 nm or 280 nm) nih.govsielc.com

Recrystallization Procedures

Recrystallization is a fundamental technique for purifying solid organic compounds based on their differential solubility in a given solvent at different temperatures. uobaghdad.edu.iq The process for a salicylic acid derivative generally follows several key steps. uobaghdad.edu.iq

StepProcedurePurpose
1. Dissolution Dissolve the impure compound in a minimum volume of a suitable hot solvent (e.g., hot water, aqueous ethanol). uobaghdad.edu.iqorgsyn.orgTo create a saturated solution from which pure crystals can form upon cooling.
2. Hot Filtration Filter the hot solution. uobaghdad.edu.iqTo remove any insoluble impurities.
3. Crystallization Allow the hot filtrate to cool slowly to room temperature, and then potentially in an ice bath. uobaghdad.edu.iqTo induce the formation of pure crystals, leaving soluble impurities in the solvent.
4. Cold Filtration Collect the formed crystals by filtration. uobaghdad.edu.iqTo separate the purified solid product from the solvent (mother liquor).
5. Drying Dry the collected crystals in an oven or desiccator. uobaghdad.edu.iqTo remove any residual solvent.

For compounds with colored impurities, activated charcoal may be added to the hot solution before filtration to adsorb the colorants. uobaghdad.edu.iq If a single solvent is not ideal, a mixed-solvent system can be used, where the compound is dissolved in a "good" solvent and crystallization is induced by adding a "bad" solvent in which the compound is insoluble. uobaghdad.edu.iq

Molecular and Cellular Mechanisms of Action of Silanol Salicylate

Interaction with Molecular Targets and Signaling Pathways

A primary mechanism attributed to the silanol (B1196071) component is its ability to stabilize and maintain skin structures. researchgate.netnih.gov It achieves this through hydrogen bonding and electrostatic interactions with components of the extracellular matrix (ECM), such as proteins and glycosaminoglycans (GAGs). researchgate.netnih.govresearchgate.netgoogle.com Organic silicon is an essential component of the skin's dermis, where it interacts with structural proteins like collagen fibers, elastin (B1584352), and proteoglycans to ensure optimal organization and architecture. biosiltech.com Experimental models have confirmed that organic silicon, in the form of orthosilicic acid, interacts with collagen via electrostatic hydrogen bonding. researchgate.net This interaction with key structural molecules helps to maintain the integrity and biomechanical properties of connective tissues. researchgate.netbiosiltech.com

The salicylate (B1505791) moiety of the compound is known to influence inflammatory pathways, primarily through the inhibition of cyclooxygenase (COX) enzymes. Salicylic (B10762653) acid and its derivatives are recognized for their ability to inhibit both COX-1 and COX-2, which are key enzymes in the production of pro-inflammatory prostaglandins. ekb.eg While aspirin (B1665792) (acetylsalicylic acid) is an irreversible inhibitor, its primary metabolite, salicylic acid, acts as a reversible inhibitor. nih.govosti.gov

Research shows that sodium salicylate effectively inhibits COX-2 activity at concentrations far below those needed to inhibit other inflammatory pathways like NF-kappaB activation. nih.gov However, this inhibition can be overcome by increased concentrations of arachidonic acid, the substrate for COX enzymes. nih.gov It has also been suggested that certain metabolites of salicylic acid, such as gentisic acid, may contribute significantly to the inhibition of COX-2-dependent prostaglandin (B15479496) E2 formation at sites of inflammation. nih.gov

Hydrogen Bonding Electrostatic Interactions with Extracellular Matrix Components

Cellular Responses and Gene Expression Regulation

Silanol-based compounds have been shown to significantly stimulate the expression of the Hyaluronan Synthase Type 2 (HAS2) gene in human skin fibroblasts. nih.govresearchgate.net The HAS2 gene codes for the primary enzyme responsible for producing high-molecular-weight hyaluronic acid (HA), a crucial component of the ECM that contributes to skin hydration and turgor. researchgate.netresearchgate.netatlasgeneticsoncology.org

In one in vitro study, a silanol-based solution (RRS® Silisorg) triggered a rapid and potent upregulation of HAS2 mRNA. nih.gov The peak expression was observed at 24 hours post-treatment. nih.gov These findings demonstrate a direct influence of silanols on the genetic regulation of a key enzyme involved in ECM synthesis. nih.govresearchgate.net

Table 1: Fold Increase in HAS2 Gene Expression in Human Fibroblasts

Concentration of Silanol Solution Fold Increase at 24 Hours Fold Increase at 48 Hours
0.2 mg/mL 10.3 ± 2.3 8.5 ± 1.1
1.0 mg/mL 25.5 ± 4.6 10.5 ± 2.3

Data sourced from an in vitro study on a silanol-based medical device. The results are expressed as a fold increase against the untreated control. nih.gov

In addition to its effect on HA synthesis, silanol salicylate also promotes the production of collagen. biosiltech.comnih.gov Studies have demonstrated that silanol-based formulations can upregulate the gene expression of Collagen Type I in human fibroblasts. nih.govresearchgate.net Type I collagen is the most abundant structural protein in the skin, providing tensile strength and resilience. indexcopernicus.com

The upregulation of Collagen Type I gene expression by a silanol solution was found to occur on a different timeline than that of HAS2. nih.gov The maximum increase in Collagen Type I mRNA was observed at 48 hours post-treatment, suggesting a coordinated but distinct regulatory effect on different ECM components. nih.gov This stimulation of collagen production at the genetic level supports findings from histological studies where the application of salicylate silanol resulted in a significant increase in the density of dermal collagen fibers. nih.gov

Table 2: Fold Increase in Collagen Type I Gene Expression in Human Fibroblasts

Concentration of Silanol Solution Fold Increase at 48 Hours
0.2 mg/mL 2.61 ± 0.39
1.0 mg/mL 4.73 ± 1.06

Data sourced from an in vitro study on a silanol-based medical device. The results are expressed as a fold increase against the untreated control. nih.gov

Stimulation of Elastin Gene Expression in Dermal Fibroblast Models

Research into the effects of silanol derivatives on skin cells has demonstrated a notable impact on the expression of key extracellular matrix genes. In in-vitro studies using human skin fibroblast models, silanol-based formulations have been shown to stimulate the production of elastin.

One study analyzed the effect of a medical device containing monomethylsilanol mannuronate on human skin fibroblasts. nih.gov The results indicated a time-dependent increase in elastin gene expression. After 48 hours of treatment, the expression of the elastin gene was significantly elevated. nih.govresearchgate.net Specifically, at a concentration of 1 mg/mL, the silanol-containing solution led to a 2.5-fold increase in elastin expression after 48 hours. nih.govresearchgate.net These findings suggest that silanol derivatives can directly influence cellular processes, promoting the synthesis of elastin, a critical protein for skin elasticity. nih.gov

Table 1: Effect of a Silanol-Based Formulation on Gene Expression in Human Fibroblasts

Gene Concentration Time Point Fold Increase in Expression
Elastin 1 mg/mL 48 hours 2.5
Collagen Type I 1 mg/mL 48 hours 4.7
HAS2 1 mg/mL 24 hours 25.0

Data sourced from studies on a silanol-based medical device (RRS® Silisorg). nih.govresearchgate.net

Biophysical Effects on Tissue Architecture (Research Models)

Impact on Collagen and Elastic Fiber Density in Dermal Analogs

The influence of this compound on the structural components of the dermis has been investigated in human research models. A pilot study involving healthy volunteers with photoaged skin examined the histological changes after injections of 0.1% salicylate silanol. nih.gov Punch biopsies taken from the treated areas were compared with non-treated areas. nih.gov

The analysis revealed a statistically significant increase in the density of both collagen and elastic fibers in the dermis treated with salicylate silanol. nih.govresearchgate.net This suggests that the application of this compound can directly stimulate the production of these essential structural proteins, leading to a denser and more robust dermal matrix. researchgate.net

Influence on Dermal Remodeling Processes in Experimental Systems

The observed increases in collagen and elastic fiber density point to a broader influence of this compound on dermal remodeling. researchgate.net In the same experimental system mentioned above, texture analysis was performed on the microscopic images of the skin biopsies. nih.gov The results showed that following the injections, collagen fibers were more compact and distributed more homogeneously. nih.govresearchgate.net

This finding suggests that this compound not only stimulates the synthesis of new dermal fibers but also influences their organization and architecture. researchgate.net The resulting remodeling of the dermal fiber network may underlie the improvements in skin surface appearance observed in clinical applications. nih.govresearchgate.net The mechanism is thought to involve the stabilization and maintenance of skin structures through hydrogen bonding and electrostatic interactions with extracellular matrix components. nih.govresearchgate.netyoutube.com

Role of Silicon in Collagen Synthesis and Enzyme Activation

Silicon is an essential trace element for the optimal synthesis of collagen. nih.govwjbphs.com Its role is fundamental in the formation of the collagen network, thereby improving skin strength and elasticity. nih.govresearchgate.net Research indicates that silicon, in the form of orthosilicic acid, stimulates fibroblasts to secrete type I collagen at physiological concentrations. nih.govwjbphs.combibliotekanauki.pl

The biochemical mechanism involves the activation of specific hydroxylating enzymes. nih.govresearchgate.netsiliciumlaboratories.com Silicon is crucial for the activity of prolyl hydroxylase, an enzyme that facilitates the hydroxylation of proline residues into hydroxyproline (B1673980) during collagen formation. bibliotekanauki.plsiliciumlaboratories.com This hydroxylation step is indispensable for stabilizing the collagen molecule's triple-helix structure, which is critical for its mechanical properties. siliciumlaboratories.com By enhancing the activity of these enzymes, silicon plays a pivotal role in both the rate and quality of collagen synthesis. bibliotekanauki.plsiliciumlaboratories.com

Fundamental Chemistry of Silanol Functionality in Biological Contexts

Enhanced Hydrogen Bond Donor Acidity of Silanols Compared to Alcohols

The chemical properties of the silanol group (Si-OH) are distinct from those of the analogous alcohol group (C-OH), which has implications for its biological interactions. A key feature of silanols is their high acidity, which makes them strong hydrogen bond donors. ic.ac.uk

Spectroscopic and theoretical studies have consistently shown that silanols are stronger hydrogen-bond donors compared to their corresponding alcohol derivatives. researchgate.netacs.org The relative order of acidity is generally arylsilanols > alkylsilanols > arylcarbinols > alkylcarbinols. ic.ac.uk This enhanced acidity means that silanols have a pronounced tendency to form strong hydrogen bonds with themselves and with other molecules that have suitable hydrogen bonding sites, such as the proteins and glycosaminoglycans found in the extracellular matrix. nih.govic.ac.uk This strong hydrogen-bonding capability is a fundamental aspect of how silanols interact with and stabilize biological structures. nih.govyoutube.com

Table 2: List of Chemical Compounds

Compound Name
This compound
Silanol
Monomethylsilanol mannuronate
Orthosilicic acid
Resveratrol
Salicylic acid
Silicon
Hydroxyproline
Proline
Arylsilanols
Alkylsilanols
Arylcarbinols
Alkylcarbinols
Collagen
Elastin
Hyaluronic Acid

Role of Silicon in Promoting Molecular Interactions and Cross-Linking

The silicon component of this compound is fundamental to its mechanism of action within the dermal matrix. Organic silicon, in the form of silanols, is an essential element for maintaining the structural integrity of the skin. biosiltech.com Its primary role involves stabilizing and maintaining skin structures by forming connections with key components of the extracellular matrix (ECM). researchgate.netresearchgate.net

The molecular interactions facilitated by the silanol moiety are primarily electrostatic in nature. Silanols establish hydrogen bonds with ECM proteins, such as collagen and elastin, as well as with glycosaminoglycans (GAGs). biosiltech.comresearchgate.netresearchgate.net These interactions are crucial for organizing the ECM, ensuring an optimal architecture of the dermis. biosiltech.com By promoting connections between hyaluronic acid, proteoglycans, and water, silicon also contributes to increased skin turgor and hydration. researchgate.net

Furthermore, silicon plays a direct role in the synthesis and organization of structural proteins. It is considered essential for the activation of enzymes and the promotion of cross-linking necessary for collagen synthesis. researchgate.net Silanols have been shown to stimulate the activity and stretching capacity of fibroblasts, which are the primary cells responsible for producing ECM components. exsymol.com This stimulation enhances the fibroblasts' ability to bind to and organize collagen fibers, resulting in a denser, firmer, and more elastic skin structure. exsymol.com

Research findings have consistently demonstrated the positive impact of silanols on the dermal matrix. Histological studies involving the injection of salicylate silanol have shown a statistically significant increase in the density of both collagen and elastic fibers. researchgate.net Texture analysis of the treated areas revealed that the collagen fibers became more compact and were distributed more homogeneously, indicating a significant remodeling of the dermal fiber architecture. researchgate.net

In vitro studies provide quantitative evidence of these effects. In one study, a silanol-based solution was shown to significantly increase the gene expression of key ECM components in human skin fibroblasts. This highlights the role of silicon in stimulating the cellular machinery responsible for building and maintaining the skin's structural framework.

Table 1: In Vitro Effect of a Silanol Solution on ECM Gene Expression in Human Fibroblasts

GeneTime PointFold Increase in ExpressionSource
Collagen Type I48 hours4.7x researchgate.net
Elastin48 hours2.5x researchgate.net
Hyaluronan Synthase 2 (HAS2)24 hours25x researchgate.net

Another study evaluated the effects of a mixture containing dimethylsilanediol (B41321) salicylate on fibroblasts after UVA irradiation. The results indicated that the silanol mixture helped restore the fibroblasts' ability to synthesize collagen I, further supporting the role of silicon in dermal repair and restructuring. nih.gov

Table 2: Summary of Histological Findings After Salicylate Silanol Injection

ParameterObservationSource
Collagen Fiber DensityStatistically significant increase researchgate.net
Elastic Fiber DensityStatistically significant increase researchgate.net
Collagen Fiber ArchitectureMore compact and homogeneously distributed researchgate.net

In essence, the silicon in this compound acts as a critical cross-linking and organizational agent within the dermis. By fostering molecular interactions and stimulating the synthesis of essential structural proteins like collagen and elastin, it helps to remodel and strengthen the skin's architecture. researchgate.netexsymol.com

Structural Modifications, Derivatives, and Analogues of Silanol Salicylate

Synthetic Exploration of Silanol (B1196071) Salicylate (B1505791) Derivatives

The synthesis of silanol salicylate and its derivatives typically involves the esterification of salicylic (B10762653) acid with a corresponding silane (B1218182) compound. This process often requires the use of freshly distilled solvents and a catalyst under an inert atmosphere to ensure the formation of the desired product and prevent unwanted side reactions. tiiips.com Industrial production follows similar synthetic routes, albeit on a larger scale.

Variations in Silanediol (B1258837) Group Structure (e.g., Dimethylthis compound)

A key area of synthetic exploration involves modifying the silanediol group. One notable example is dimethylthis compound, a glycolic solution of which is obtained through the controlled hydrolysis of dimethylsilylsalicylate. biosiltech.comulprospector.comulprospector.com This derivative, sometimes referred to as D.S.B. C, is a silanol that combines the benefits of organic silicium and salicylic acid. biosiltech.com The hydrolysis of its precursor, PRO-D.S.B., at the time of application on the skin, forms the biologically active silanol, rich in hydroxyl functions. biosiltech.combiosiltech.com This controlled release mechanism is designed to enhance its long-lasting benefits. biosiltech.com

Conjugation with Other Structural Molecules (e.g., Mannuronate, Ascorbate)

To enhance or modify the properties of this compound, it is often conjugated with other structural molecules. Organic silicon-based products are frequently presented as silanol derivatives associated with molecules like mannuronate and ascorbate. researchgate.netnih.gov For instance, Ascorbyl Methylsilanol Pectinate is a silanol that incorporates an ascorbyl group, known for its antioxidant properties. biosiltech.com Another example is Methylsilanol Mannuronate, which is recognized for a wide range of functions including anti-glycation and moisturizing effects. biosiltech.combiosiltech.com These conjugations aim to create hybrid molecules with synergistic or expanded functionalities. researchgate.netgoogle.com

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For salicylates in general, modifications to the carboxylic acid group, such as forming esters, can increase stability and half-life. blogspot.com

Correlating Structural Features with Receptor Binding Affinity

The interaction of this compound and its derivatives with molecular targets like receptors is a key aspect of their mechanism of action. For instance, the binding of butyloctyl salicylate to the estrogen receptor has been noted, although it is considered a very weak binder. cir-safety.org Studies on sila-haloperidol, a silicon-containing analogue of the antipsychotic drug haloperidol, have shown that the silicon substitution can significantly alter receptor subtype selectivities at dopamine (B1211576) and sigma receptors. researchgate.net This highlights the potential of using silicon in drug scaffolds to modulate receptor binding affinity. researchgate.net

Comparison with Related Salicylate and Silanol Compounds

Salicylates: Compared to traditional salicylate esters, the inclusion of a silanediol group in this compound is reported to improve hydrolytic stability, leading to prolonged efficacy in formulations. For example, silanediol salicylate is considered to have lower irritation potential than pure salicylic acid. biosiltech.com While sodium salicylate is water-soluble and suitable for oral or injectable applications, the lipid solubility of silanediol salicylate makes it more appropriate for lipid-based skincare products. ekb.eg Other salicylate esters like methyl salicylate and glycol salicylate also have different penetration and hydrolysis rates in the skin. e-lactancia.orgwikipedia.org

Silanols: Silanols are generally more acidic than their corresponding alcohols. wikipedia.org This increased acidity allows them to be deprotonated in aqueous solutions. wikipedia.org The antimicrobial activity of silanols has been correlated with their lipophilicity and hydrogen-bond acidity. nih.gov Compared to analogous alcohols, silanols exhibit significantly higher antimicrobial properties, which is attributed to their greater H-bond acidity and enhanced lipophilicity. nih.gov The general structure of silanols allows them to interact with extracellular matrix proteins, contributing to skin structure and organization. biosiltech.comresearchgate.net

Interactive Data Table: Comparison of Related Compounds

Compound NameKey Structural FeatureNotable PropertyPrimary Application Area
This compound Salicylate ester of a silanediol Improved hydrolytic stability Cosmetics, Dermatology tiiips.com
Dimethylthis compound Methylated silanediol group biosiltech.comControlled release from precursor biosiltech.combiosiltech.comSkincare biosiltech.com
Sodium Salicylate Sodium salt of salicylic acid Water-soluble Pharmaceuticals (oral/injectable)
Methyl Salicylate Methyl ester of salicylic acid wikipedia.orgVolatile, distinct odor wikipedia.orgFlavoring, topical analgesics wikipedia.org
Trimethylsilanol Single hydroxyl group on a silicon atom with three methyl groups wikipedia.orgMore acidic than corresponding alcohol wikipedia.orgIntermediate in silicone manufacturing wikipedia.org

Comparative Analysis with Methyl Salicylate and Acetylsalicylic Acid

This compound, methyl salicylate, and acetylsalicylic acid are all prominent derivatives of salicylic acid, each formed by modifying one of its functional groups. Their structural distinctions give rise to differing physicochemical properties and reactivities. Salicylic acid possesses two key functional groups: a carboxylic acid (-COOH) and a phenolic hydroxyl (-OH). magritek.com The specific modification of these sites defines the resulting derivative.

In methyl salicylate , the carboxylic acid group of salicylic acid is esterified with methanol (B129727). byjus.combritannica.com This modification converts the acidic carboxyl group into a methyl ester, leaving the phenolic hydroxyl group intact.

In acetylsalicylic acid (aspirin), the phenolic hydroxyl group is esterified with an acetyl group from acetic anhydride (B1165640) or acetyl chloride, while the carboxylic acid group remains unchanged. magritek.comwikipedia.org

In This compound , the carboxylic acid group is esterified with a silanol, specifically a dimethylsilanediol (B41321) moiety in the common form, creating a silyl (B83357) ester. This introduces a silicon-oxygen bond and a free silanol group (-Si-OH).

These structural variations lead to significant differences in their chemical nature. The presence of a free carboxylic acid group in acetylsalicylic acid makes it acidic, whereas the esterification of this group in both methyl salicylate and this compound removes this acidity. Conversely, the free phenolic hydroxyl in methyl salicylate and this compound imparts properties different from acetylsalicylic acid, where this group is masked.

The introduction of the silicon element in this compound sets it apart from the other two carbon-based esters. The Si-O bond is generally more flexible and has lower electronegativity compared to the C-O bond in methyl salicylate. byjus.com This can influence the molecule's conformational flexibility and its interaction with biological targets.

Interactive Table: Structural and Property Comparison

FeatureThis compoundMethyl SalicylateAcetylsalicylic Acid (Aspirin)
Modified Group Carboxylic acid (-COOH)Carboxylic acid (-COOH)Phenolic hydroxyl (-OH)
Resulting Linkage Silyl Ester (-COO-Si)Ester (-COO-CH₃)Ester (-O-C(=O)CH₃)
Free Functional Group Phenolic -OH, Silanol -SiOHPhenolic -OHCarboxylic acid -COOH
Key Structural Feature Contains a silicon atomContains a methyl esterContains an acetyl group
Acidity Neutral (esterified carboxyl)Neutral (esterified carboxyl)Acidic (free carboxyl)
Parent Acid Salicylic AcidSalicylic AcidSalicylic Acid
Metabolism Hydrolyzes to salicylic acid and a silanol derivative.Hydrolyzes to salicylic acid and methanol. magritek.comeuropa.euHydrolyzes to salicylic acid and acetic acid. medscape.com

From a reactivity standpoint, all three compounds can be hydrolyzed back to salicylic acid. magritek.comwikipedia.orgeuropa.eumedscape.com The stability of the ester bond towards hydrolysis varies. The silyl ester bond in this compound is known to be susceptible to hydrolysis, a property that can be modulated by the substituents on the silicon atom. The hydrolysis of acetylsalicylic acid in the body is a key step in its mechanism of action. medscape.com Methyl salicylate is also metabolized via hydrolysis to salicylic acid. europa.eu

Spectroscopically, the derivatives can be readily distinguished. For instance, in ¹H NMR spectroscopy, acetylsalicylic acid will show a characteristic singlet for the acetyl protons, while methyl salicylate will show a singlet for the methoxy (B1213986) protons. magritek.com this compound would exhibit signals corresponding to the methyl groups attached to the silicon atom. Infrared (IR) spectroscopy would also show distinct features: acetylsalicylic acid has two carbonyl peaks (one for the carboxylic acid and one for the ester), whereas methyl and this compound would each show a primary carbonyl peak for their ester group, alongside the characteristic broad peak for the phenolic -OH. magritek.com

Distinctions in Hydrogen Bonding Properties with Other Silanol Derivatives

The hydrogen bonding capability of this compound is primarily dictated by its two distinct hydroxyl groups: the phenolic -OH inherited from the salicylate moiety and the silanol -Si-OH group. This dual functionality distinguishes it from other silanol derivatives that may possess only Si-OH groups. Silanols, in general, are recognized as potent hydrogen bond donors, often exhibiting stronger H-bonding than their carbon-based analogues (alcohols). researchgate.netic.ac.uk

The acidity and, consequently, the hydrogen bond donor strength of silanols are significantly influenced by the substituents attached to the silicon atom. The general order of acidity is arylsilanols > alkylsilanols > arylcarbinols > alkylcarbinols. ic.ac.uk As this compound contains an aryl group (the salicylate moiety) attached to the silicon via an ester linkage, it is classified within the broad category of arylsilanols, which are known to be stronger hydrogen bond donors than alkylsilanols. nih.gov

A comparative analysis can be made with other well-studied silanol derivatives, such as triphenylsilanol (B1683266) (Ph₃SiOH) and diphenylsilanediol (B146891) (Ph₂Si(OH)₂).

Triphenylsilanol (Ph₃SiOH): This is a classic example of an arylsilanol. It contains a single Si-OH group and three phenyl rings directly attached to the silicon atom. The electron-withdrawing nature of the phenyl groups enhances the acidity of the silanol proton, making it a strong hydrogen bond donor. ic.ac.uk this compound also benefits from the electron-withdrawing salicylate group, suggesting a comparable, strong H-bond donor capacity from its Si-OH group. However, the presence of the additional phenolic -OH in this compound allows for more complex, and potentially intramolecular, hydrogen bonding networks not possible in triphenylsilanol.

Diphenylsilanediol (Ph₂Si(OH)₂): This molecule contains two Si-OH groups and two phenyl rings. wikipedia.org The presence of two hydroxyl groups on the same silicon atom allows it to act as a dual hydrogen bond donor. This feature is shared by silanediols in general, which can form shorter and stronger hydrogen bonds compared to analogous monosilanols or chlorosilanols. nih.gov While this compound has two hydroxyl groups, they are of different types (one silanol, one phenolic) and are spatially separated. This structural difference leads to distinct hydrogen bonding patterns. Diphenylsilanediol is known to form extensive intermolecular hydrogen-bonded columns in the solid state. wikipedia.org this compound can engage in both intermolecular H-bonding (e.g., forming dimers or chains) and intramolecular H-bonding between the silanol -OH and the ortho-phenolic group or the ester carbonyl, influencing its conformation and reactivity.

The hydrogen bonding behavior is also highly dependent on the environment. In different solvents, the observed chemical shift of the silanol proton in NMR spectroscopy can vary significantly, reflecting the strength of the hydrogen bonds formed with the solvent molecules. nih.gov For instance, solvents like DMSO, which are strong hydrogen bond acceptors, will lead to a more deshielded (downfield) signal for the silanol proton compared to less basic solvents like acetone. nih.gov This principle applies to this compound and its counterparts.

The ability of the silanol group to participate in hydrogen bonding is a critical aspect of its chemistry, influencing its aggregation state, solubility, and catalytic activity in various reactions. nih.govnih.gov The unique combination of a silanol and a phenolic hydroxyl group within the same molecule gives this compound a distinctive and versatile hydrogen bonding profile compared to other silanols.

Interactive Table: Hydrogen Bonding Comparison of Silanol Derivatives

CompoundH-Bond Donor GroupsKey Structural FeaturesTypical H-Bonding Patterns
This compound 1x Phenolic -OH, 1x Silanol -SiOHAryl (salicylate) and alkyl groups on Si; two different types of -OH groups.Can form both intramolecular and intermolecular H-bonds.
Triphenylsilanol 1x Silanol -SiOHThree aryl (phenyl) groups directly on Si.Forms intermolecular H-bonds, leading to dimers or chains. ic.ac.uk
Diphenylsilanediol 2x Silanol -SiOHTwo aryl (phenyl) groups and two -OH groups on Si.Forms extensive intermolecular H-bond networks (e.g., columns). wikipedia.org
Alkylsilanols (e.g., Trimethylsilanol) 1x Silanol -SiOHThree alkyl groups on Si.Weaker H-bond donor than arylsilanols. ic.ac.uk

Advanced Analytical Methodologies for Silanol Salicylate Research

Spectroscopic Characterization and Elucidation

Spectroscopic methods are indispensable for the detailed characterization of silanol (B1196071) salicylate (B1505791), providing insights into its atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the identity and elucidating the structure of silanol salicylate by mapping the hydrogen (¹H) and carbon-¹³ (¹³C) atomic environments within the molecule. mcmaster.ca

¹H-NMR Spectroscopy: In ¹H-NMR, the chemical shifts of protons provide information about their local electronic environment. For this compound, key proton signals would be expected for the aromatic ring of the salicylate moiety, the hydroxyl group, and the methyl groups attached to the silicon atom. For instance, in a related compound, salicylic (B10762653) acid, the aromatic protons typically appear in the range of 7.0-8.5 ppm, while the carboxylic acid proton is significantly downfield, often above 11 ppm. thermofisher.comresearchgate.net The hydroxyl proton of the silanol group (Si-OH) would also have a characteristic chemical shift. rsc.org

¹³C-NMR Spectroscopy: ¹³C-NMR spectroscopy provides information on the carbon skeleton of the molecule. The spectrum of this compound would show distinct signals for the carboxyl carbon, the aromatic carbons, and the methyl carbons attached to the silicon. In salicylic acid, the carboxyl carbon resonates at approximately 173.54 ppm, while the aromatic carbons appear between 113 and 163 ppm. researchgate.net The presence of the silicon atom would influence the chemical shifts of the adjacent carbons. The verification of the ester bond formation and the silicon-oxygen linkages is a primary goal of NMR analysis.

Interactive Data Table: Representative NMR Data for Salicylate-Related Structures

Nucleus Functional Group Typical Chemical Shift (ppm) Reference
¹HAromatic (Salicylate)7.0 - 8.5 thermofisher.comresearchgate.net
¹HCarboxylic Acid (Salicylic Acid)> 11 thermofisher.com
¹HSilanol (Si-OH)1.92 - 4.7 mcmaster.carsc.org
¹³CCarboxyl (Salicylate)~173 researchgate.net
¹³CAromatic (Salicylate)113 - 163 researchgate.net
¹³CMethyl (Si-CH₃)-3.5 - 0.0 rsc.org

Note: The exact chemical shifts for this compound may vary depending on the solvent and other experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique used to identify the various functional groups present in this compound by measuring the absorption of infrared radiation.

Key vibrational bands in the FT-IR spectrum of this compound would include:

O-H Stretching: A broad band is expected for the hydroxyl (-OH) group of the silanol, typically in the region of 3200-3700 cm⁻¹. mdpi.comresearchgate.netgelest.com The phenolic hydroxyl group of the salicylate moiety also contributes to this region. thermofisher.com

C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) group of the ester linkage is a key indicator, usually appearing around 1650-1750 cm⁻¹. thermofisher.com

Si-O Stretching: The presence of the silanol group is further confirmed by the Si-O stretching vibration, which typically appears in the 800-1100 cm⁻¹ range. mdpi.comemerald.com

Aromatic C=C Stretching: The aromatic ring of the salicylate portion will exhibit characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. nih.gov

Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Reference
Silanol (-OH)Stretching3200 - 3700 (broad) mdpi.comresearchgate.netgelest.com
Phenolic (-OH)Stretching3230 - 3000 thermofisher.com
Carbonyl (C=O)Stretching1650 - 1750 thermofisher.com
Si-OStretching800 - 1100 mdpi.comemerald.com
Aromatic C=CStretching1450 - 1600 nih.gov

Raman Spectroscopy for Vibrational Analysis of Salicylate Interactions

Raman spectroscopy, another vibrational spectroscopy technique, is complementary to FT-IR and is particularly useful for analyzing the vibrations of non-polar bonds and symmetric molecules. It can provide valuable information about the interaction of the salicylate moiety in the this compound compound. mdpi.comsciencegate.app

In the study of salicylate interactions, Raman spectroscopy can be used to probe the coordination of the salicylate with the silicon center. researchgate.net A very characteristic and intense band for the C=C vibrations of the aromatic part of salicylate is typically observed around 1604 cm⁻¹. mdpi.com Changes in the vibrational frequencies of the carboxylate group upon binding to the silicon atom can indicate the nature of the chemical bond formed. sciencegate.app Furthermore, Raman spectroscopy is a powerful tool for detecting silanol groups (Si-OH), which can be evidence of interactions with water. nih.gov

UV-Visible (UV-Vis) Spectroscopy for Quantification and Interaction Studies

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule. For this compound, this technique is primarily used for quantitative analysis and to study its interactions. wisdomlib.org

The aromatic ring of the salicylate moiety contains a chromophore that absorbs UV light at specific wavelengths. The maximum absorbance wavelength (λmax) for salicylic acid is typically around 300 nm. researchgate.netresearchgate.net By creating a calibration curve of absorbance versus concentration, the concentration of this compound in a solution can be determined using the Beer-Lambert law. youtube.comuomustansiriyah.edu.iq This method is valuable for monitoring the concentration of the compound in various experimental setups, such as in studies of its hydrolysis, where the release of salicylate can be tracked by the increase in absorbance at its characteristic wavelength.

Chromatographic Separation and Quantification Techniques

Chromatographic techniques are essential for the separation, purification, and quantification of this compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound, offering high resolution and sensitivity for both qualitative and quantitative purposes. researchgate.net

In a typical HPLC method for salicylate analysis, a reversed-phase column, such as an octadecyl silane (B1218182) (C18) column, is used. nih.gov The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, such as a phosphate (B84403) or formic acid solution, to control the pH. nih.govsielc.comsielc.comsielc.com Detection is commonly achieved using a UV detector set at the λmax of the salicylate chromophore, around 234 nm or 300 nm. researchgate.netnih.gov This setup allows for the separation of this compound from its precursors, degradation products, or other components in a sample matrix, enabling accurate quantification. nih.govfarmaciajournal.com The accessibility of residual silanols on the stationary phase can also be a factor in method development for related compounds. interchim.fr

Interactive Data Table: Typical HPLC Parameters for Salicylate Analysis

Parameter Description Reference
Column Reversed-phase C18 (octadecyl silane) nih.gov
Mobile Phase Acetonitrile/Methanol and aqueous buffer (e.g., phosphate, formic acid) nih.govsielc.comsielc.comsielc.com
Detection UV at ~234 nm or ~300 nm researchgate.netnih.gov
Purpose Separation, Quantification, Purity Assessment nih.govfarmaciajournal.com

Imaging and Microscopic Characterization in Research Models

Multiphoton microscopy (MPM) is a high-resolution imaging technique that allows for the visualization of biological tissues without the need for labels or dyes. frontiersin.org It is recognized as a powerful method for analyzing tissue structure and function, offering deep optical sectioning and reduced photodamage compared to conventional microscopy. frontiersin.orglitilit.com MPM operates by using non-linear optical effects, primarily two-photon excitation fluorescence (TPEF) and second-harmonic generation (SHG). amegroups.org TPEF provides signals from endogenous fluorophores within cells, such as nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) and flavin adenine dinucleotide (FAD), while SHG is particularly effective for imaging non-centrosymmetric structures like collagen fibrils. amegroups.orgspie.org

In research related to this compound, MPM is an invaluable tool for analyzing its effects on dermal tissue architecture. A study investigating the histologic alterations in human skin after injections of 0.1% salicylate silanol found a statistically significant increase in the density of both collagen and elastic fibers. researchgate.net MPM, specifically through its SHG modality, can be used to visualize and quantify these changes in collagen organization. spie.org Research has shown that SHG intensity can be quantitatively analyzed to determine changes in collagen content and structure in aging skin. spie.org Texture analysis of SHG images can further reveal how collagen bundles are distributed, showing, for instance, a more compact and homogeneously distributed fiber architecture after treatment. researchgate.net Therefore, MPM allows for a detailed, label-free analysis of the remodeling of the dermal fiber architecture potentially stimulated by this compound. frontiersin.orgresearchgate.net

Scanning Electron Microscopy (SEM) coupled with Energy Dispersive Spectroscopy (EDS) is a standard method for characterizing the surface morphology and elemental composition of materials. researchgate.net SEM uses a focused beam of electrons to scan the surface of a sample, generating high-resolution images of its topography. numberanalytics.com Simultaneously, the electron beam excites atoms within the sample, causing them to emit characteristic X-rays. numberanalytics.com The EDS detector measures the energy of these X-rays to identify the elements present and determine their relative abundance. numberanalytics.com

This combined technique is highly applicable in the analysis of pharmaceutical formulations containing this compound. SEM can provide detailed images of the material's structure, while EDS analysis confirms the presence and distribution of key elements, such as silicon (Si), carbon (C), and oxygen (O), which constitute the this compound compound. researchgate.netnih.gov This is crucial for verifying the chemical composition of the final product and identifying any potential impurities or inconsistencies in the material. researchgate.net For example, in the analysis of other silanol-containing materials, such as curcuminoid-silanol thin films, SEM-EDS has been used to prove the chemical composition of the film. dntb.gov.ua The method enables both qualitative and semi-quantitative identification of chemical elements, making it a valuable tool for quality control and for understanding the distribution of the active compound within a pharmaceutical form. researchgate.net

Multiphoton Microscopy (Two-Photon Excitation Fluorescence, Second Harmonic Generation) for Tissue Analysis

Bioanalytical Assays for Cellular and Molecular Investigations

Cell viability assays are fundamental in vitro tools for assessing the cellular response to chemical compounds. The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate cell metabolic activity, which serves as an indicator of cell viability. nih.govnih.gov In this assay, living cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals, the amount of which is proportional to the number of viable cells. docsdrive.com

The effect of silanol-containing formulations on cell viability has been investigated using human skin fibroblasts. nih.gov In one study, fibroblasts were exposed to a product containing monomethylsilanol mannuronate at concentrations of 0.2 mg/mL and 1 mg/mL for 24 and 48 hours. nih.gov The results, determined by the MTT assay, showed that the compound was not toxic to the fibroblasts at the tested concentrations. nih.govdovepress.com A slight, but statistically significant, increase in cell viability (16.2 ± 3.9%) was observed after 24 hours of exposure to the 1 mg/mL concentration; however, this effect was not sustained at the 48-hour time point. nih.govdovepress.com These findings suggest that at these concentrations, the silanol derivative does not negatively impact cell survival and may transiently stimulate metabolic activity. nih.gov

Table 1: Effect of a Silanol-Containing Formulation on Human Fibroblast Viability (MTT Assay)

ConcentrationTime PointResultFinding
0.2 mg/mL24 hoursNo significant changeNon-toxic
1 mg/mL24 hours16.2% increase in viabilitySlight, transient stimulation
0.2 mg/mL48 hoursNo significant changeNon-toxic
1 mg/mL48 hoursViability returned to baselineNon-toxic, transient effect

Data sourced from an in vitro study on a CE Class III medical device containing monomethylsilanol mannuronate. nih.govdovepress.com

Quantitative Polymerase Chain Reaction (qPCR) is a sensitive molecular biology technique used to measure the expression levels of specific genes within a cell population. dovepress.com The method involves reverse transcribing messenger RNA (mRNA) into complementary DNA (cDNA), which is then amplified. The amplification process is monitored in real-time, allowing for the quantification of the initial amount of mRNA for the gene of interest. dovepress.com

This methodology has been applied to investigate the effects of silanol derivatives on human skin fibroblasts by analyzing the gene expression of key extracellular matrix (ECM) proteins. nih.govdovepress.com In an in vitro study, fibroblasts were treated with a formulation containing monomethylsilanol mannuronate, and the expression of genes for collagen type I, elastin (B1584352), and hyaluronan synthase 2 (HAS2) was quantified via qPCR. nih.govresearchgate.net The results showed a significant increase in the expression of these genes. dovepress.comdovepress.com The expression of HAS2, an enzyme responsible for hyaluronic acid production, peaked at 24 hours, showing a 25.5-fold increase at a concentration of 1 mg/mL. nih.govdovepress.com In contrast, the maximum expression for collagen type I and elastin genes was observed at 48 hours. At 1 mg/mL, collagen type I expression increased by 4.73-fold, and elastin expression increased by 2.57-fold. nih.govdovepress.comresearchgate.net These findings demonstrate that the silanol compound can stimulate the genetic pathways responsible for the production of crucial dermal components. researchgate.netdovepress.com

Table 2: Gene Expression Fold Increase in Human Fibroblasts Treated with a Silanol-Containing Formulation (qPCR)

GeneConcentrationTime PointFold Increase in Expression
HAS20.2 mg/mL24 hours10.3
HAS21 mg/mL24 hours25.5
Collagen Type I0.2 mg/mL48 hours2.61
Collagen Type I1 mg/mL48 hours4.73
Elastin1 mg/mL48 hours2.57

Data sourced from an in vitro study on a CE Class III medical device containing monomethylsilanol mannuronate. nih.govdovepress.comdovepress.com

Theoretical and Computational Studies of Silanol Salicylate

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), allow for a detailed examination of the intrinsic properties of silanol (B1196071) salicylate (B1505791). These methods model the molecule's electron distribution to predict its geometry, stability, and chemical characteristics.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. acs.org It has been successfully applied to understand the fundamental properties of silicon-containing molecules, which can serve as models for more complex systems like silanol salicylate. acs.org The accuracy of DFT calculations for silica-containing compounds is highly dependent on the chosen functional and basis set, making validation against experimental data or higher-level calculations crucial. acs.org

For instance, in studies of related molecules like silanediol (B1258837) salicylate, DFT calculations are employed to analyze its electronic configuration and its influence on chemical interactions. Methods such as B3LYP-D3 with a 6-311+G(d,p) basis set have been used to model its role in catalytic systems. Such calculations can determine the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability. researchgate.net For silanediol salicylate, analysis of these orbitals helps to assess its electron-donating capacity, a key factor in its interaction with metal centers in catalysis. Computational studies show that the Si–O bonds in silanols, having lower electronegativity than C–O bonds in analogous alcohols, can influence the molecule's interaction energies in catalytic processes.

The table below summarizes common DFT methods and basis sets used in the study of silanol and related compounds.

Computational Method Basis Set Application/System Studied Reference
B3LYP6-31+G*Calculation of silanol acidities in aqueous solution. ufl.edu
B3LYP6-31G(d,p) / 6-31++G(d,p)Investigation of water-silanol interactions on silica (B1680970) surfaces. nih.govuni-leipzig.de
MPWB1K6-31+G(d,p)Determination of hydrogen-bond donating ability of silanols. researchgate.net
B3LYP-D36-311+G(d,p)Analysis of π-complex formation in silanediol salicylate for catalysis.
Ultrasoft Pseudopotentials (GGA)-Adsorption of water on hydroxylated silica surfaces. aps.org

This table is interactive. Click on the headers to sort the data.

The silanol (Si-OH) group is known to be a significantly stronger hydrogen-bond donor than its carbon-based analogue, the alcohol (C-OH) group. researchgate.netic.ac.uk This heightened acidity is a defining feature of silanols and strongly influences their intermolecular interactions. ic.ac.uk Computational methods have been instrumental in quantifying this property.

Quantum chemistry calculations, often combined with experimental techniques like FTIR spectrometry, can determine the hydrogen-bond (H-bond) donating ability of silanol derivatives. researchgate.net DFT calculations at levels like MPWB1K/6-31+G(d,p) are used to correlate experimental results with theoretical values. researchgate.net These studies have helped expand quantitative H-bond acidity scales (e.g., pKAHY), confirming that the silanol functional group is a more potent H-bond donor compared to corresponding alcohols. researchgate.net

Furthermore, gas-phase studies using computational and mass spectrometry methods have examined the fundamental acidities of various organosilanols. nih.gov DFT calculations can also estimate the dissociation constants (pKa) of silanol groups, revealing that structural features and the presence of hydrogen-bonded water clusters significantly affect their acidity. researchgate.net For example, calculations have shown that the pKa values of silanol groups on a silica surface can vary widely depending on the local hydrogen-bonding network. researchgate.net

The following table presents calculated acidity data for different types of silanol groups found on silica surfaces, demonstrating the impact of local structure.

Silanol Group Motif Calculated pKa Key Finding Reference
Convex Geminal Silanols2.9Identified as highly acidic sites. researchgate.net
Specific Vicinal Silanols2.1Identified as highly acidic sites. researchgate.net
Isolated Silanols10.3Acidity is similar to silicic acid in water. researchgate.net
Concave Geminal Silanols8.9Acidity is similar to silicic acid in water. researchgate.net
Strained/Defected Regions4.5Plausible candidate for moderately high acidity. researchgate.net

This table is interactive. Click on the headers to sort the data.

Density Functional Theory (DFT) for Electronic Structure and Properties

Simulation of Intermolecular Interactions

Understanding how this compound molecules interact with each other and with their environment is key to predicting their behavior in bulk materials and at interfaces. Simulation techniques model these complex intermolecular forces, particularly the dominant hydrogen bonds.

The salicylate moiety can form strong intramolecular and intermolecular hydrogen bonds, which heavily influence its physical properties, including its tendency to form a stable amorphous state rather than a crystalline one. researchgate.net Computational studies on the closely related compound salicylsalicylic acid (salsalate) provide valuable insights into this phenomenon. researchgate.netresearchgate.net

Computational Crystal Structure Prediction (CSP) techniques have been applied to salsalate (B1681409) to understand why it readily forms a long-term stable amorphous phase. researchgate.netresearchgate.net These simulations revealed specific hydrogen bonding motifs that are detrimental to efficient and stable crystal packing, thus explaining the compound's resistance to crystallization. researchgate.netresearchgate.net The simulations suggest that rapid intermolecular proton exchange between the acid and alcohol groups, coupled with geometrical disorder, is the basis for the observed amorphous behavior. researchgate.net Such computational approaches are invaluable for understanding and predicting the stability of amorphous forms of complex organic molecules like this compound. researchgate.net

The interaction of the silanol group with various surfaces is critical in applications ranging from materials science to chromatography. Molecular dynamics (MD) and quantum mechanical simulations are used to model these interactions at an atomic level. nih.govmdpi.com

Simulations show that the polarity and functional groups of a molecule are crucial for its adsorption onto silica surfaces. mdpi.com Polar moieties promote strong hydrogen bonding and electrostatic interactions with surface silanol groups. mdpi.com Recent studies on magnetic silica aerogels have highlighted the role of both surface silanol groups and salicylic (B10762653) acid residues in promoting strong interactions with polar molecules. mdpi.com

DFT calculations have been used to study the formation of hydrogen bonds between molecules and the silanol groups on silica surfaces like MCM-41. acs.org These studies quantify the stabilization energy and detail the changes in charge distribution and bond lengths upon interaction. acs.org Similarly, extensive quantum chemical calculations have modeled the interaction between water molecules and silanol groups on silicalite surfaces, showing that the most stable conformations involve the formation of multiple hydrogen bonds. nih.govuni-leipzig.de These calculations reveal that complexation with water leads to a lengthening of the silanol's O-H bond and a corresponding red shift in its stretching frequency. nih.govuni-leipzig.de MD simulations further complement this by providing a dynamic picture of how water behaves at the silica interface, showing that increased silanol density generally leads to slower water diffusivity near the surface. nih.gov

Modeling Hydrogen Bonding in Amorphous States

Computational Design and Optimization of Silanol-Containing Architectures

Beyond analysis, computational methods are increasingly used for the de novo design and optimization of materials. By predicting the properties of yet-to-be-synthesized materials, these approaches can guide experimental efforts, saving time and resources.

In the context of silanol-containing materials, computational design aims to tune properties for specific applications. For example, machine learning (ML) models, such as the support vector machine (SVM), have been used to analyze high-throughput experimental data for synthesizing silica xerogels. mdpi.com This approach helped identify the synthesis conditions that maximize or minimize the diversity of silanol groups on the surface, which in turn influences the material's catalytic properties. mdpi.com

Multiscale modeling strategies are also being developed to simulate the entire synthesis process of nanoporous silica materials, from the chemical precursors to the final solid structure. This involves a hierarchy of models, from quantum mechanics to classical atomistic and mesoscale simulations, to create a virtual representation of the material based only on the initial synthesis conditions. Such powerful predictive tools are essential for the targeted design of silanol-containing architectures, enabling the creation of novel materials for applications in catalysis, separation, and drug delivery.

Rational Structural Design for Enhanced Stability and Reactivity

The rational design of molecules like this compound for improved stability and reactivity is a key focus of theoretical and computational chemistry. This involves understanding how modifications to the molecular structure influence its chemical behavior. The stability and reactivity of silanol groups, which are crucial functional moieties in this compound, are highly dependent on the steric and electronic effects of the surrounding chemical environment.

The structural formula of silane (B1218182) coupling agents, a class of compounds to which this compound is related, is generally represented as Y-R-Si-X3. In this structure, 'Y' is an organic functional group, 'R' is an alkyl group, and 'X' is a hydrolyzable group. The 'Y' group is primarily responsible for interactions with organic materials, while the 'X' group, typically an alkoxy group like methoxy (B1213986) or ethoxy, governs the rate of hydrolysis. sunfar-silicone.com The rate of this hydrolysis is influenced by the size of the functional groups and the pH of the environment; larger functional groups and longer alkyl chains in acidic conditions tend to slow down the hydrolysis rate. sunfar-silicone.com

Furthermore, the reactivity of silanol groups is influenced by steric hindrance. Controlling the steric effects around the silanol groups in intermediate oligomers can modulate the crosslink density of the resulting siloxane skeletons. researchgate.net This selective molecular modification allows for the fine-tuning of the structure and chemical properties of the final material. researchgate.net For example, the accessibility of water molecules to silanol groups can be prevented by steric hindrance, which in turn affects the surface properties of siloxane materials. nanoge.org

Computational methods, such as Density Functional Theory (DFT), are employed to predict the stability and reactivity of related molecules like salicylic acid isomers. These studies calculate various chemical descriptors, including ionization potential, electron affinity, chemical hardness, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). growingscience.com A smaller energy gap between the HOMO and LUMO indicates higher reactivity. growingscience.com Such computational approaches provide valuable insights that can guide the rational design of this compound to achieve desired stability and reactivity profiles.

Structural FeatureInfluence on Stability and Reactivity
Organic Functional Group (Y) Primarily interacts with organic polymers. sunfar-silicone.com
Alkyl Group (R) Longer alkyl groups can slow hydrolysis in acidic environments. sunfar-silicone.com
Hydrolyzable Group (X) Controls the rate of hydrolysis; methoxy groups hydrolyze faster than ethoxy groups. sunfar-silicone.com
Substituents on Silicon Different functional groups (e.g., phenyl vs. methyl) attached to the silicon atom alter the thermal stability of the silanol group. nanoge.org
Steric Hindrance Affects the accessibility of silanol groups, thereby influencing reactivity and surface properties. nanoge.orgresearchgate.net

Theoretical Approaches to Silane Coupling Agents and Their Skin Interactions

The primary mechanism by which silane coupling agents function is through the formation of chemical bonds. hengdasilane.com The chemical bond theory posits that the silane molecule acts as a bridge between two different materials. hengdasilane.com In the context of skin interactions, the silanol groups (Si-OH) on the silane are capable of forming covalent bonds with hydroxyl groups present on the skin's surface components. hengdasilane.com Simultaneously, the organic functional group of the silane can interact with the surrounding matrix, be it a cosmetic formulation or the skin's lipid barrier. hengdasilane.com

Computational models can simulate the hydrolysis of the silane's alkoxy groups to form reactive silanol groups and their subsequent condensation and bonding to a substrate. nanoge.org The process begins with the wetting of the surface by the silane, which is facilitated by its low viscosity and surface tension. sunfar-silicone.com Following this, the functional groups on the silane molecule orient themselves towards surfaces with similar polarity, leading to the formation of a stable interface. sunfar-silicone.com

The choice of the organic functional group is critical for targeting specific interactions. For instance, aminoalkylsilanes are known to promote adhesion. gelest.com The molecular structure of the silane, including the length of the alkyl chain and the nature of the hydrolyzable groups, dictates the kinetics and thermodynamics of these surface reactions. sunfar-silicone.com

Theoretical studies also consider factors beyond simple covalent bonding, such as infiltration, surface energy, adsorption, and acid-base interactions at the interface. hengdasilane.com Molecular dynamics simulations can be used to model the diffusion of silane molecules to the bonding interface and predict the resulting surface energy and wettability. hengdasilane.comgelest.com These simulations can reveal how the arrangement of silane molecules on a surface, whether as a monolayer or a more complex silsesquioxane polymer network, influences properties like hydrophobicity or hydrophilicity. gelest.com

Understanding these interactions at a theoretical level is crucial for designing silane coupling agents with optimized performance for skin applications, ensuring good adhesion, stability, and the desired surface modification effects.

Theoretical ApproachApplication to Silane-Skin InteractionsKey Findings
Chemical Bond Theory Explains the formation of covalent bonds between silanol groups and hydroxyl groups on the skin surface. hengdasilane.comSilanes act as a molecular bridge, enhancing adhesion between different phases. hengdasilane.com
Molecular Dynamics Simulations Models the diffusion and orientation of silane molecules at the skin interface. hengdasilane.comPredicts surface properties like wettability and the influence of molecular structure on these properties. gelest.com
Density Functional Theory (DFT) Calculates electronic properties and reactivity of silane molecules. growingscience.comHelps in understanding the reaction mechanisms and designing silanes with tailored reactivity. growingscience.com
Surface Energy Analysis Evaluates the change in surface energy upon silane treatment. hengdasilane.comDetermines the hydrophobicity or hydrophilicity of the modified skin surface. gelest.com

Research Applications and Experimental Models Beyond Direct Mechanism

In Vitro Models for Investigating Biological Effects

The biological effects of organic silicon compounds, including silanol (B1196071) derivatives, have been extensively studied using in vitro human fibroblast models. nih.gov These cells are primary components of the human dermis, responsible for synthesizing and maintaining the extracellular matrix (ECM), which provides structural integrity and mechanical properties to the skin. dovepress.com Studies utilize these culture systems to evaluate how silanols influence fibroblast viability and the production of key ECM proteins like collagen and elastin (B1584352). nih.govresearchgate.net

In one study, the effect of a silanol-based formulation (monomethylsilanol mannuronate with resveratrol) on human skin fibroblasts was analyzed. nih.govyoutube.com Cellular viability was assessed using the MTT assay, which showed the formulation was not toxic to the fibroblasts at the tested concentrations. nih.govdovepress.com A slight, transient increase in fibroblast viability of 16.2% was observed after 24 hours of treatment with a 1 mg/mL solution. nih.gov

The primary focus of these in vitro models is to quantify the expression of genes responsible for ECM proteins. nih.gov Using quantitative polymerase chain reaction (qPCR), researchers have demonstrated that silanol-based products can significantly stimulate the gene expression of type I collagen and elastin in human fibroblasts. nih.govresearchgate.net One set of experiments revealed that a silanol-containing medical device increased the gene expression of type I collagen by 4.7-fold and elastin by 14-fold. researchgate.net Another investigation using a formulation of monomethylsilanol mannuronate found a 4.7-fold increase in collagen type I gene expression and a 2.5-fold increase in elastin expression after 48 hours. nih.govyoutube.com These findings from fibroblast culture systems suggest that silanols play a role in promoting the synthesis of essential dermal proteins. nih.govresearchgate.net

Table 1: Effect of Silanol-Based Formulations on ECM Gene Expression in Human Fibroblasts

GeneFold Increase in Expression (Study A)Fold Increase in Expression (Study B)Time Point (Hours)
Collagen Type I9.74.748
Elastin142.548
Hyaluronan Synthase 2 (HAS2)Not Reported2524

Data sourced from multiple in vitro studies on human fibroblasts. nih.govresearchgate.net

Silanols, or organic silicon, have been investigated for their role in the broader process of dermal reconstruction. mdpi.com Their mechanism is believed to involve the stabilization and maintenance of skin structures through hydrogen bonding and electrostatic interactions with ECM proteins and glycosaminoglycans. nih.govresearchgate.netyoutube.com

A pilot study on human volunteers investigated the histological changes in the skin after injections of salicylate (B1505791) silanol. nih.gov Biopsies taken from the treated areas showed a statistically significant increase in the density of both collagen and elastic fibers compared to untreated areas. nih.gov Texture analysis of microscopic images confirmed that the collagen fibers were more compact and distributed more homogeneously following the silicon application. nih.gov These results suggest that silanol application can stimulate the production of crucial dermal fibers, leading to a remodeling of the dermal architecture. nih.gov

Further research highlights the contribution of silanol groups to dermal repair and regeneration. mdpi.com In the development of advanced therapeutic systems, such as transdermal patches, silanol groups have been incorporated to aid in healing and skin regeneration. mdpi.com The known benefits of silanol for dermal applications underscore its importance in processes that support the structural and mechanical integrity of the skin. mdpi.com

Human Fibroblast Culture Systems for Extracellular Matrix Studies

Application as Catalysts in Organic Reactions

Silanediol (B1258837) salicylate is recognized for its function as a hydrogen bond donor catalyst in a variety of organic reactions. The silanol functional group (Si-OH) is a stronger hydrogen-bond donor compared to the analogous alcohol (C-OH) group, a property that enhances its catalytic activity. researchgate.net This capability allows it to activate substrates, particularly those containing carbonyl groups, facilitating reactions such as Friedel-Crafts additions. researchgate.net The ability of silanols to act as effective H-bond donors is a key factor in their application in catalysis. researchgate.net In some catalytic systems, homoconjugated species of silanols are proposed to play a crucial role in activating both electrophilic and nucleophilic pathways for reactions like silanol polycondensation. acs.org

The silicon backbone of silanol salicylate provides enhanced stability and reactivity compared to analogous carbon-based organic compounds. This increased stability can be partly attributed to the nature of the Si-O bonds. In the context of catalysis, the stability of the catalyst is crucial for its longevity and efficiency. The unique structure of the silicon atom can also influence the reactivity of the catalyst. For instance, in certain palladium-catalyzed reactions, silanols can act as directing groups for C-H bond activation, guiding the functionalization of specific positions on a molecule, such as the ortho-carboxylation of phenols to produce salicylic (B10762653) acids. researchgate.net The stability of some silanol-based catalyst precursors has been noted to be high enough for them to be handled on the benchtop, a significant advantage over more sensitive catalysts. acs.org

This compound as a Hydrogen Bond Donor Catalyst

Investigations into Salicylate Metabolism in Microbial Systems

Salicylate is a secondary metabolite found in various bacteria, where it serves as a key intermediate in several biosynthetic pathways. researchgate.netnih.gov Microbial systems, particularly bacteria from genera such as Pseudomonas, Bacillus, and Mycobacterium, are known to synthesize and metabolize salicylates. researchgate.netnih.gov The metabolic pathways are distinct from those in plants but share a common precursor, chorismate, which is derived from the shikimate pathway. researchgate.netencyclopedia.pub

In bacteria, salicylate biosynthesis from chorismate can occur via a two-step enzymatic process involving isochorismate synthase (ICS) and isochorismate-pyruvate lyase (IPL), or through a single bifunctional enzyme called salicylate synthase (SAS). nih.govencyclopedia.pub This production is often associated with the synthesis of siderophores—small, high-affinity iron-chelating molecules—under iron-limiting conditions. researchgate.netencyclopedia.pub Salicylate acts as a precursor for these catecholate-type siderophores. researchgate.net

Once formed, salicylate can be further metabolized. mdpi.com A common pathway involves its oxidation to catechol by the enzyme salicylate-1-monooxygenase. mdpi.com Another route is the hydroxylation of salicylate to form 2,3-dihydroxybenzoic acid (2,3-DHBA) or 2,5-dihydroxybenzoic acid (2,5-DHBA). researchgate.net The genes encoding the enzymes for both salicylate synthesis and its subsequent degradation are often found in operons, which are regulated by the presence of salicylate itself. mdpi.com For example, in some Pseudomonas strains, the nahR gene codes for a regulatory protein that, in the presence of salicylate, activates the operons responsible for naphthalene (B1677914) and salicylate degradation. mdpi.com

Microbial Degradation Pathways of Salicylate (e.g., Pseudomonas strains)

Salicylate is a key intermediate in the microbial degradation of various aromatic compounds, most notably naphthalene. mdpi.com Certain bacteria, particularly those from the genus Pseudomonas, have evolved sophisticated pathways to utilize salicylate as a carbon and energy source. mdpi.comsabanciuniv.eduscielo.br The degradation of naphthalene by many Pseudomonas strains proceeds through the formation of salicylate, which is then further metabolized. mdpi.complos.org

The primary aerobic degradation pathways for salicylate in Pseudomonas involve its conversion to either catechol or gentisate. scielo.brnih.gov

Via Catechol: Salicylate is hydroxylated to form catechol. The catechol is then processed through one of two main ring-cleavage pathways: the ortho-cleavage pathway or the meta-cleavage pathway, catalyzed by catechol 1,2-dioxygenase or catechol 2,3-dioxygenase, respectively. scielo.brnih.govjmb.or.kr

Via Gentisate: An alternative route involves the conversion of salicylate to gentisate, which is then further catabolized. mdpi.com

Research has also explored the efficiency of these degradation pathways. For instance, studies on Pseudomonas sp. strain NGK1 demonstrated that immobilized cells could degrade high concentrations of salicylate more effectively than free-floating cells, highlighting the potential for these microbial systems in bioremediation. sabanciuniv.edu The degradation rate can be influenced by the initial salicylate concentration and the physiological state of the bacterial cells. sabanciuniv.eduscielo.br

Table 1: Key Intermediates in Microbial Degradation of Naphthalene and Salicylate

Initial Compound Key Intermediate Further Metabolite Common Degrading Genera
NaphthaleneSalicylateCatechol, GentisatePseudomonas, Rhodococcus
SalicylateCatechol2-Hydroxymuconic semialdehydePseudomonas
SalicylateGentisateMaleylpyruvatePseudomonas

Regulation of Salicylate Degradation Gene Clusters

The bacterial genes responsible for salicylate degradation are typically organized into clusters, often located on plasmids. mdpi.comnih.gov In Pseudomonas putida, the "SAL plasmid" was identified as an extrachromosomal element carrying the genes for the salicylate metabolic pathway. nih.gov These gene clusters are tightly regulated to ensure efficient catabolism in the presence of the substrate.

Two well-studied examples of these gene clusters in Pseudomonas are:

The nah operon: Found on plasmids like NAH7 in P. putida G7, this operon encodes enzymes for the entire pathway from naphthalene to intermediates of the central metabolism. The lower pathway genes, which convert salicylate to pyruvate (B1213749) and acetyl-CoA, are often referred to as the sal operon. mdpi.complos.org

The cat gene cluster: This cluster encodes enzymes for the ortho-cleavage of catechol, such as catechol 1,2-dioxygenase (catA) and muconate cycloisomerase (catB). nih.govjmb.or.kr

The expression of these gene clusters is controlled by specific regulatory proteins. A prominent example is NahR , a LysR-type transcriptional regulator. plos.orgnih.gov NahR activates the transcription of the nah and sal operons in the presence of salicylate, which acts as an inducer. plos.org Similarly, the cat operon is regulated by CatR , which responds to the intermediate muconate. nih.govjmb.or.kr Some strains, like Pseudomonas pseudoalcaligenes C70, possess multiple, distinct gene clusters for degrading related compounds, allowing for efficient metabolism of substrate mixtures like phenol (B47542) and salicylate. plos.org

Co-Induction of Polycyclic Aromatic Hydrocarbon Metabolism by Salicylate

Salicylate plays a significant role as an inducer molecule in the biodegradation of more complex pollutants like polycyclic aromatic hydrocarbons (PAHs). rice.edu The degradation of high molecular weight PAHs often occurs through co-metabolism, where the microbe grows on a primary substrate while incidentally degrading the more complex pollutant. rice.edu

Research has shown that the presence of salicylate can stimulate the degradation of PAHs such as phenanthrene (B1679779) and benzo[a]pyrene. rice.eduplos.org This is because the enzymes induced by salicylate, particularly the ring-hydroxylating dioxygenases encoded by the upper pathway operons, have a broad substrate range and can initiate the attack on larger PAH molecules. plos.org For example, in Novosphingobium pentaromativorans US6-1, exposure to various PAHs led to the upregulation of enzymes associated with the salicylate degradation pathway, suggesting it is a central route for their breakdown. plos.org Similarly, in the marine bacterium Cycloclasticus sp. Strain P1, naphthalene, phenanthrene, and pyrene (B120774) degradation pathways all converge on salicylate as a key intermediate. asm.org This co-induction mechanism is a critical area of research for enhancing the bioremediation of PAH-contaminated environments. rice.edumdpi.com

Role of Salicylates in Plant Physiological Research (Contextual)

In the realm of plant biology, the salicylate moiety, in the form of salicylic acid (SA), is recognized as a crucial phytohormone. frontiersin.orgnih.govau.dk It acts as a key signaling molecule that regulates a wide array of physiological and developmental processes, from growth to defense against pathogens. nih.govmaxapress.com

Impact on Cell Division and Cell Expansion in Plants

The final size and form of a plant are determined by the fundamental processes of cell division and cell expansion, both of which are significantly influenced by salicylic acid. frontiersin.orgnih.gov The effect of SA on these cellular processes can be either positive or negative, depending on the plant species, organ, and SA concentration. frontiersin.orgoup.com In Arabidopsis, SA has been shown to modulate the activation of cell division in the root meristem. oup.com Conversely, in tobacco, SA application has been observed to reduce the size of leaf epidermal cells. frontiersin.org This dual regulatory capacity highlights SA's role in the intricate balance between plant growth and other physiological needs, such as defense. maxapress.com

Interactions with Other Plant Hormones and Signaling Pathways

The function of salicylic acid in plant physiology is not isolated; it is part of a complex signaling network involving extensive crosstalk with other major plant hormones. frontiersin.orgresearchgate.netjipb.netnih.gov These interactions can be synergistic or antagonistic and are crucial for coordinating plant responses to developmental cues and environmental stimuli.

Key hormonal interactions involving SA include:

Auxins: SA can influence root development by affecting the transport and accumulation of auxin, a primary growth hormone. frontiersin.org

Gibberellins (GA): The relationship between SA and GA is complex. In some cases, they act synergistically; for example, applying GA can increase SA biosynthesis. frontiersin.orgtandfonline.com In other contexts, they are antagonistic, with SA inhibiting GA-induced processes. frontiersin.org A recently described mechanism shows that SA can suppress GA signaling, thereby modulating plant growth. oup.com

Jasmonic Acid (JA): The SA-JA interaction is a classic example of hormonal crosstalk, often demonstrating an antagonistic relationship, particularly in defense against different types of pathogens. mpg.de However, this is not universal. In poplar trees, for example, SA and JA have been shown to work together to enhance resistance to fungal pathogens without the negative impact on growth often seen in herbaceous plants. mpg.de

This intricate web of interactions allows plants to fine-tune their growth and development in response to an ever-changing environment. researchgate.netnih.gov

Engineered Biological Systems for Salicylate Production

The production of salicylates using microbial cell factories presents a sustainable and environmentally friendly alternative to traditional chemical synthesis methods that often rely on petroleum-based feedstocks. google.com Through metabolic engineering, microorganisms such as Escherichia coli and Saccharomyces cerevisiae can be repurposed to synthesize salicylic acid and its derivatives from simple, renewable carbon sources like glucose. acs.orgnih.gov This approach involves the design and construction of artificial genetic circuits and the optimization of native metabolic pathways to channel cellular resources toward the production of the target compound. acs.orgbiorxiv.org The inherent ability of microbes to generate volatile compounds is also being harnessed, expanding the utility of these engineered systems. acs.orgfigshare.com

Construction of Self-Induced Sal Systems in Microorganisms

A significant advancement in the controlled production of salicylates is the development of self-induced regulatory systems. mdpi.com The "Sal system" is an artificially engineered quorum sensing (QS) system that uses salicylic acid itself as the signaling molecule, creating an auto-inducible feedback loop for production. mdpi.comresearchgate.net This approach offers a distinct advantage over many natural QS systems due to its high degree of orthogonality, meaning it operates with minimal interference from the host cell's native regulatory networks. researchgate.netresearchgate.net

The construction of a complete self-induced Sal system has been successfully demonstrated in E. coli. mdpi.com This was achieved by integrating genes for salicylic acid synthesis with the necessary regulatory proteins and a self-induced promoter. mdpi.comresearchgate.net A common configuration involves using the pchBA genes from Pseudomonas aeruginosa, which encode enzymes that convert chorismate (a key intermediate in the shikimate pathway) into salicylic acid. acs.orgmdpi.com The system also includes the nahR gene from Pseudomonas putida, which codes for a transcriptional activator protein, and the Psal promoter, which is activated by the NahR-salicylic acid complex. mdpi.comasm.org

When the engineered E. coli begins to produce salicylic acid via PchBA, the salicylic acid binds to the NahR protein. mdpi.com This complex then activates the Psal promoter, which can be engineered to drive the expression of reporter genes (like Green Fluorescent Protein) or, more strategically, to further enhance the salicylic acid synthesis pathway itself. mdpi.com

Research has focused on optimizing these systems to improve their sensitivity and induction range by fine-tuning the expression of key genes. mdpi.comresearchgate.net For instance, one study successfully increased the final titer of salicylic acid by 151% by combining the self-induced Sal system with artificial trans-encoded small RNAs (atsRNAs). mdpi.comresearchgate.net These atsRNAs were designed to repress the ppc gene, which encodes phosphoenolpyruvate (B93156) carboxylase, thereby increasing the availability of the precursor phosphoenolpyruvate (PEP) for the shikimate pathway and, consequently, for salicylic acid biosynthesis. mdpi.com

Table 1: Key Components of the Engineered Self-Induced Sal System in E. coli

ComponentOriginFunction
PchBA Pseudomonas aeruginosaSynthesizes salicylic acid from chorismate. mdpi.com
NahR Pseudomonas putidaTranscriptional activator protein that binds salicylic acid. mdpi.com
Psal Promoter Pseudomonas speciesPromoter that is activated by the NahR-salicylate complex. mdpi.comasm.org
atsRNAs Artificial constructRepresses growth-essential genes (e.g., ppc) to increase precursor supply. mdpi.com

Metabolic Engineering Approaches for Salicylic Acid Biosynthesis

Beyond self-inducing systems, broader metabolic engineering strategies have been employed to create efficient microbial cell factories for producing salicylic acid and its valuable derivatives, such as salicin (B1681394) and salicylate 2-O-β-D-glucoside (SAG). acs.orgnih.govfrontiersin.org These efforts primarily focus on engineering the shikimate pathway in chassis organisms like E. coli and Saccharomyces cerevisiae. acs.orgbiorxiv.orgfrontiersin.org

A primary strategy involves extending the native shikimate pathway by introducing heterologous enzymes. acs.org The conversion of chorismate to salicylic acid is a critical engineered step. Two main enzymatic routes have been explored:

A two-step pathway: This involves co-expressing an isochorismate synthase (ICS) and an isochorismate pyruvate-lyase (IPL). acs.orgnih.gov Commonly used genes for this purpose are entC (ICS) from E. coli and pchB (IPL) from Pseudomonas species. acs.orgnih.gov

A single-step pathway: This uses a salicylate synthase that directly converts chorismate to salicylate. nih.gov Examples include the AmS enzyme from Amycolatopsis methanolica and MbtI from Mycobacterium tuberculosis. acs.orgnih.gov

Comparative studies have been conducted to determine the most efficient pathway for a given host and set of conditions. nih.gov Once salicylic acid is produced, further enzymatic steps can be introduced to synthesize derivatives. For example, to produce salicin, a carboxylic acid reductase (CAR) is needed to reduce salicylic acid to salicyl alcohol, followed by a glucosyltransferase (GT) to attach a glucose molecule. acs.orgnih.gov Similarly, the production of SAG in E. coli has been achieved by introducing a glucosyltransferase from Arabidopsis thaliana to glycosylate the salicylic acid produced by the engineered host. nih.govfrontiersin.org

A significant challenge in metabolic engineering is overcoming pathway bottlenecks and ensuring a sufficient supply of precursors. biorxiv.org The shikimate pathway is tightly regulated in most microorganisms, limiting the metabolic flux towards desired aromatic compounds. biorxiv.org To address this, engineers have focused on:

Increasing Precursor Availability: As seen with the Sal system, strategies to boost the pool of phosphoenolpyruvate (PEP) and erythrose 4-phosphate, the initial substrates of the shikimate pathway, are crucial. mdpi.com

Deregulation of Key Enzymes: Overexpression of feedback-resistant variants of enzymes like 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (aroG) can prevent the cell from shutting down the pathway when intermediate products accumulate. biorxiv.org

Identifying Rate-Limiting Steps: Studies in P. putida have used Design of Experiments (DoE) approaches to systematically analyze the expression levels of all genes in the pathway. biorxiv.org This revealed that the expression of aroB (3-dehydroquinate synthase) was a significant limiting factor for producing shikimate-derived compounds like p-aminobenzoic acid. biorxiv.org

These combined strategies have led to significant improvements in product titers. For instance, an engineered E. coli strain was able to produce 36.5 g/L of SAG in a fed-batch fermenter, the highest titer reported to date for that compound. nih.gov

Table 2: Examples of Engineered Strains for Salicylate and Derivative Production

ProductHost OrganismKey Genetic ModificationsResulting Titer
Salicylic Acid E. coliSelf-induced Sal system with pchBA, nahR, and atsRNA repression of ppc. mdpi.comTiter increased by 151% compared to the system without atsRNA. mdpi.com
Salicin E. coli MG1655-U7Overexpression of salicylate synthase (AmS), carboxylic acid reductase (CARse), and glucosyltransferase (UGT71L1). acs.org912.3 ± 12.7 mg/L
Salicylate 2-O-β-d-glucoside (SAG) E. coli Tyr002Introduction of pchB; regulation of downstream aromatic amino acid pathways; introduction of a salicylic acid glycosyltransferase. nih.gov36.5 g/L (in 5L fermenter)
p-Aminobenzoic Acid (pABA) Pseudomonas putidaCombinatorial modulation of shikimate and pABA pathway genes, identifying aroB as a bottleneck. biorxiv.org232.1 mg/L

Stability and Degradation Research of Silanol Salicylate

Chemical Stability Investigations of Silanol (B1196071) Bonds

The stability of the Si-O-H (silanol) group is a cornerstone of the functionality of silanol salicylate (B1505791). This subsection explores the hydrolytic and thermal stability of this critical bond.

The silanediol (B1258837) group in silanol salicylate is known to enhance the compound's hydrolytic stability when compared to conventional salicylate esters. This increased stability ensures a longer duration of action in various formulations. The hydrolysis of silanes, which leads to the formation of silanols, is a well-established reaction. wikipedia.org For instance, chlorosilanes react with water to produce silanols and hydrochloric acid. wikipedia.orglibretexts.org Similarly, alkoxysilanes undergo hydrolysis, although at a slower rate. wikipedia.org

The pH of the environment plays a significant role in the stability of silanols. They are generally most stable in a pH range of around 3. researchgate.net Their reactivity, and thus susceptibility to degradation, increases at a pH lower than 1.5 or higher than 4.5. researchgate.net The hydrolysis of dichlorosilanes can lead to the formation of silane (B1218182) diols. libretexts.org However, the process can be complex; for example, the hydrolysis of biphenyl-2,2'-bisfenchyloxydichlorosilane is significantly slower than other dichlorosilanes, highlighting the influence of the molecular structure on hydrolytic stability. nih.govresearchgate.net

A precursor to this compound, Dimethyl Oxobenzo Dioxasilane, hydrolyzes upon contact with water or alcohol on the skin to form salicylate dimethylsilanol. biosiltech.com This controlled hydrolysis allows for a sustained release of the active components. biosiltech.com

Table 1: Factors Influencing Hydrolytic Stability of Silanol Groups

FactorInfluence on StabilityReference
pH Most stable around pH 3; reactivity increases at pH < 1.5 or > 4.5. researchgate.net
Molecular Structure The nature of the substituents on the silicon atom can significantly affect the rate of hydrolysis. nih.govresearchgate.net
Precursor Form Use of precursors like dioxasilane allows for controlled hydrolysis and release. biosiltech.com

The thermal stability of silanol groups is a critical parameter, particularly for applications involving elevated temperatures. In general, organosilicon compounds are recognized for their thermal stability due to the strength of the Si-O bonds. researchgate.net However, the terminal silanol groups in siloxane macromolecules can be a point of weakness, initiating thermal decomposition at temperatures above 300°C. mdpi.com The thermal decomposition of polysiloxanes typically occurs between 400–650°C in an inert atmosphere, leading to the formation of cyclic oligomers. mdpi.com

The introduction of Si-O bonds into other molecular structures, such as phenolic resins, has been shown to improve their heat resistance. researchgate.net For instance, an organosilicon phenolic resin demonstrated an initial thermal degradation temperature of 411.6°C, which was higher than the unmodified resin. researchgate.net Research on polysilsesquioxane containing phthalimide (B116566) groups showed good thermal stability, with a 5% decomposition temperature at 345°C. nih.gov

The nature of the substituents on the silicon atom also plays a role in thermal stability. Electron-withdrawing groups tend to decrease thermal stability, while electropositive groups can enhance it. gelest.com

Table 2: Thermal Decomposition Data of Related Organosilicon Compounds

Compound/MaterialDecomposition TemperatureProductsReference
Polysiloxanes400–650°C (inert atmosphere)Cyclic oligomers mdpi.com
Polysiloxanes~290°C (in the presence of oxygen)Cyclic oligomers mdpi.com
Polysilsesquioxane with phthalimide groupsTd5% at 345°C- nih.gov
Organosilicon phenolic resinInitial degradation at 411.6°C- researchgate.net

Hydrolytic Stability of the Silanediol Group

Chemical Reaction Analysis of this compound

This compound can participate in a variety of chemical reactions, including oxidation, reduction, and substitution, which are fundamental to its synthesis and potential metabolic pathways.

Oxidation of this compound can lead to the formation of silanediol benzoate. The oxidation of the salicylate portion is also a known degradation pathway. For instance, some bacteria can oxidize salicylic (B10762653) acid to catechol. scielo.br The oxidation of hydrosilanes is a common method for synthesizing silanols, utilizing oxidizing agents such as potassium permanganate. wikipedia.org In some cases, the oxidation of Si-H bonds to form organosilanols can be catalyzed by transition metals like iron. kyoto-u.ac.jp

The reduction of this compound can be achieved using reducing agents like lithium aluminum hydride. This reaction typically involves the addition of hydrogen or the removal of oxygen. Specific studies on the reduction of this compound itself are limited in the public domain, but the principles of reducing salicylates and organosilicon compounds are well-established in organic chemistry.

Substitution reactions are crucial for the synthesis of this compound, which is prepared through the esterification of salicylic acid with a silane compound. This process often requires a catalyst and is conducted in an inert atmosphere. Silanols can undergo nucleophilic substitution reactions, similar to alcohols. libretexts.org For example, the hydroxy group of a silanol can act as a nucleophile and react with another silicon atom, forming a siloxane bridge. libretexts.org

Palladium-catalyzed substitution reactions have been developed for the synthesis of salicylic acid derivatives from phenols via a silanol-directed C-H carboxylation. researchgate.netnih.gov In these reactions, the silanol group directs the carboxylation to the ortho position of the phenol (B47542). nih.gov The silanol moiety can also act as a nucleophile in palladium-catalyzed allylic substitution reactions. kyoto-u.ac.jp

Table 3: Common Reagents in Reactions of this compound

Reaction TypeCommon Reagents/CatalystsReference
Oxidation Potassium permanganate, Iron catalysts wikipedia.orgkyoto-u.ac.jp
Reduction Lithium aluminum hydride
Substitution Palladium catalysts, Acid/Base catalysts for esterification researchgate.netnih.gov

Reduction Reactions of this compound

Biotransformation and Biodegradation Pathways

The stability of this compound is intrinsically linked to its biotransformation, a process primarily initiated by hydrolysis. This degradation is not merely a breakdown but a planned bioactivation, where the compound is cleaved to release its active constituents. The biotransformation pathways are of significant interest in research as they dictate the bioavailability and activity of the resulting molecules.

Enzymatic Hydrolysis and Formation of Biologically Active Silanols

The fundamental step in the biotransformation of this compound is its hydrolysis, which occurs upon contact with aqueous environments, such as the skin. biosiltech.combiosiltech.com This reaction cleaves the ester bond connecting the silanol group to the salicylic acid moiety. This process is often described as a "gentle hydrolysis" that results in the in situ formation of a biologically active silanol, which is rich in hydroxyl (-OH) functions, and the salicylate radical. biosiltech.combiosiltech.combiosiltech.com

This controlled release mechanism is a key feature, allowing for the gradual liberation of the active components. biosiltech.com The silanol portion, often a dimethylsilanol or a related organosilicon compound, is designed to be biologically active. biosiltech.combiosiltech.com These silanols possess inherent biological properties, including stimulating cellular metabolism and acting as restructuring agents for the connective tissue. biosiltech.combiosiltech.combiosiltech.com The hydrolysis effectively separates the two active parts, allowing each to perform its specific functions. biosiltech.com For instance, some commercial preparations are formulated as oil-based monomers that undergo this hydrolysis at the cutaneous level to ensure the fresh availability of the active salicylate dimethylsilanol. biosiltech.combiosiltech.com

The process can be summarized by the following general reaction:

This compound + H₂O → Biologically Active Silanol + Salicylic Acid

The "biologically active silanol" is a key product, valued for its own therapeutic and cosmetic properties separate from the salicylate component. biosiltech.com This dual-action release is a central concept in the design and application of these molecules.

Table 1: Products of this compound Hydrolysis

Precursor Compound Hydrolysis Condition Product 1 (Silicon Moiety) Product 2 (Salicylate Moiety) Source
Dimethylsilyl salicylate / Salicylate dimethylsilyl Contact with skin/mucous (water/alcohol) Biologically active Dimethylsilanol (rich in -OH groups) Salicylate radical biosiltech.combiosiltech.combiosiltech.com
This compound Aqueous environments Biologically Active Silanol Salicylic Acid biosiltech.combiosiltech.com

Potential Metabolic Products and Pathways in Research Models

Following hydrolysis, the two primary components—the silanol and salicylic acid—undergo further metabolism through distinct pathways.

Metabolism of the Salicylate Moiety: The metabolism of salicylic acid is well-documented across various biological systems. In microbial and mammalian models, several degradation routes have been identified.

Hydroxylation: A common pathway involves the hydroxylation of salicylate to form catechol or gentisate (2,5-dihydroxybenzoic acid). nih.govscielo.br Salicylate hydroxylase, an enzyme found in organisms like Pseudomonas, catalyzes the conversion of salicylate to catechol. nih.govnih.gov In some models, the formation of 2,3-dihydroxybenzoic acid is also observed. nih.govnih.gov Theoretical studies suggest that the formation of 2,5-dihydroxybenzoic acid is a result of biotransformation by cytochrome P-450, while 2,3-dihydroxybenzoic acid may be formed as a scavenger derivative during lipid peroxidation. researchgate.net

Decarboxylation: An alternative pathway, observed in yeast models such as Trichosporon moniliiforme, involves the decarboxylation of salicylate to produce phenol. nih.gov The phenol is then typically oxidized to catechol, which enters further degradation pathways like the meta-cleavage pathway to form cis-cis muconate. nih.govasm.org

Metabolism of the Silanol Moiety: The metabolic fate of the organosilanol component is also a critical area of research. Organosilanols are recognized as metabolites in the biodegradation of silicones in mammals. wikipedia.org Research on related compounds like methylsilanetriol (B1219558) (MMST) indicates that these molecules can be metabolized in vivo. The pathways involve demethylation and hydroxylation, ultimately leading to the formation of orthosilicic acid (Si(OH)₄), which is the form of silicon absorbed from the diet. springermedizin.de

A study investigating the distribution of sodium monomethyl trisilanol orthohydroxybenzoate in rabbit ocular tissues after topical application found that while the compound distributed into various tissues, no significant biotransformation was detected within the lens under the experimental conditions. nih.gov However, the study did note that salicylate-metabolizing activities are present in ocular tissues and that the compound was excreted renally. nih.gov

Table 2: Potential Metabolic Pathways and Products of Salicylate in Research Models

Initial Metabolite Pathway Key Intermediate(s) Final/Key Product(s) Research Model Source(s)
Salicylate Hydroxylation - Catechol, Gentisate (2,5-DHBA) Bacteria (Pseudomonas sp.) nih.govscielo.br
Salicylate Hydroxylation - 2,3-dihydroxybenzoic acid, 2,5-dihydroxybenzoic acid Mammalian Mitochondria, Chemical Stress nih.govnih.gov
Salicylate Decarboxylation & Oxidation Phenol Catechol, cis-cis muconate Yeast (Trichosporon moniliiforme) nih.gov
Salicylate CoA-mediated pathway Salicylyl-CoA Gentisyl-CoA Bacteria (Rhizobium sp.) nih.gov

Table 3: Investigated Metabolic Fate of Organosilanols

Organosilicon Compound Metabolic Process Resulting Product Research Model Source(s)
Methylsilanetriol (MMST) Demethylation, Hydroxylation Orthosilicic acid (Si(OH)₄) In vivo (Humans) springermedizin.de
Small Ring Silicones Biodegradation Organosilanols Mammals wikipedia.org
Sodium monomethyl trisilanol orthohydroxybenzoate Distribution/Excretion No biotransformation detected in lens Rabbit Ocular Tissues nih.gov

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing silanol salicylate, and how do hydrolysis conditions influence its biological activity?

  • Methodological Answer : this compound is synthesized via controlled hydrolysis of silicon organic derivatives like Pro-D.S.B. (a silicon-based precursor). Hydrolysis must occur under anhydrous and alcohol-free conditions to avoid premature reaction. Upon application to skin or mucous membranes, gentle hydrolysis releases silanol with hydroxyl-rich groups and salicylate radicals, which confer anti-inflammatory and keratolytic properties . Key variables include pH, temperature, and hydrolysis time, which directly affect the yield and stability of the active silanol form. Characterization typically involves FTIR for hydroxyl group detection and HPLC for purity assessment.

Q. How does the molecular structure of this compound contribute to its dual functionality as a hydroxyl donor and salicylate derivative?

  • Methodological Answer : The silanol moiety provides hydroxyl groups that enhance hydrophilicity and enable hydrogen bonding with biological membranes, while the salicylate radical introduces anti-inflammatory and analgesic properties. Computational studies (e.g., density-functional theory) can model electron density distributions to predict reactivity, as demonstrated in analogous correlation-energy analyses of similar organosilicon compounds . Experimental validation includes X-ray crystallography for structural elucidation and in vitro assays to quantify radical scavenging activity.

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for quantifying salicylate derivatives. For silanol-specific analysis, gas chromatography-mass spectrometry (GC-MS) with silylation derivatization improves volatility. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ²⁹Si) is critical for structural confirmation, as seen in studies on sodium salicylate derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported skin absorption rates of this compound compared to other salicylate esters?

  • Methodological Answer : Discrepancies arise from variations in ester side-chain length and experimental models (e.g., ex vivo human skin vs. rodent models). Propyl salicylate, for instance, shows lower cutaneous absorption than methyl salicylate due to increased hydrophobicity . For this compound, researchers should standardize Franz diffusion cell protocols and use isotopic labeling (e.g., ¹⁴C-tracers) to track penetration kinetics. Comparative studies must control for pH, vehicle formulation, and stratum corneum integrity .

Q. What experimental designs are optimal for studying the stability of this compound under physiological conditions?

  • Methodological Answer : Accelerated stability testing under varying temperatures (25°C–40°C) and pH (4.5–7.4) can model physiological and storage conditions. Use kinetic modeling (e.g., Arrhenius plots) to predict degradation pathways. Spectrophotometric monitoring of salicylate release rates and silanol recombination via siloxane bridges provides mechanistic insights. Reference FDA guidelines for forced degradation studies to align with regulatory standards .

Q. How can this compound’s ecological impact be assessed given its potential persistence in aquatic systems?

  • Methodological Answer : Conduct OECD 301/302 biodegradability tests to evaluate aerobic and anaerobic breakdown. Use liquid-liquid extraction followed by LC-MS/MS to detect trace residues in water samples. Ecotoxicological assays (e.g., Daphnia magna mortality tests) quantify acute toxicity. Comparative analysis with methyl salicylate’s EPA registration data can inform risk assessments, as both share salicylate functional groups .

Data Analysis & Replication Challenges

Q. What statistical approaches are recommended for reconciling conflicting in vitro and in vivo efficacy data for this compound?

  • Methodological Answer : Apply meta-analysis frameworks to aggregate data from heterogeneous studies. Use mixed-effects models to account for variability in cell lines (e.g., HaCaT vs. primary keratinocytes) and animal models. Sensitivity analysis can identify outliers, while pathway enrichment tools (e.g., Gene Ontology) link efficacy to molecular targets. Transparent reporting of effect sizes and confidence intervals is critical, as emphasized in toxicology reproducibility guidelines .

Q. How can researchers ensure reproducibility in this compound synthesis across laboratories?

  • Methodological Answer : Adopt the Beilstein Journal of Organic Chemistry’s experimental reporting standards: detail reaction stoichiometry, catalyst purity, and purification steps (e.g., column chromatography gradients). Provide NMR spectral data (chemical shifts, coupling constants) in Supporting Information. Collaborative ring trials with inter-lab validation, as used in pesticide chemistry , can standardize protocols.

Ethical & Methodological Considerations

Q. What ethical frameworks apply to preclinical testing of this compound’s neuroactive potential?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines for animal studies, emphasizing 3Rs (Replacement, Reduction, Refinement). For neurocognitive assays (e.g., dopamine modulation), use non-invasive imaging (fMRI) in primates or human induced pluripotent stem cell (iPSC)-derived neurons to minimize vertebrate use . Document ethical approvals and data transparency per NIH standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.